Tedizolid phosphate sodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
disodium;[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIJRGWLKLRQAH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN6Na2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Tedizolid Phosphate for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of tedizolid (B1663884) phosphate (B84403), a potent oxazolidinone antibiotic. The synthesis involves a convergent approach, culminating in a Suzuki coupling reaction to form the core structure of tedizolid, followed by a phosphorylation step to yield the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic pathway and mechanism of action.
Overview of the Synthetic Strategy
The synthesis of tedizolid phosphate can be conceptually divided into three main stages:
-
Synthesis of Key Intermediates: Preparation of the two primary building blocks:
-
(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate A )
-
5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (Intermediate B )
-
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of Intermediate A with a boronic acid or ester derivative of Intermediate B to form tedizolid.
-
Phosphorylation: Conversion of the hydroxymethyl group of tedizolid to a phosphate ester to produce tedizolid phosphate.
Experimental Protocols
Synthesis of (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate A)
This intermediate provides the core oxazolidinone structure with the necessary stereochemistry.
Methodology:
-
To a solution of 3-fluoro-4-bromoaniline in a suitable solvent such as dichloromethane (B109758), add a base (e.g., triethylamine) and cool the mixture to 0°C.
-
Slowly add benzyl (B1604629) chloroformate to the solution to protect the aniline (B41778) nitrogen.
-
The resulting N-Cbz protected aniline is then reacted with (R)-glycidyl butyrate (B1204436) in the presence of a strong base like n-butyllithium in a solvent like THF at low temperature (e.g., -78°C) to form the oxazolidinone ring.
-
The butyrate ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide (B78521) in methanol/water) to yield the primary alcohol, Intermediate A .
-
Purification is typically achieved by column chromatography on silica (B1680970) gel.
Synthesis of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (Intermediate B)
This intermediate introduces the substituted pyridine-tetrazole moiety.
Methodology:
-
5-bromo-2-cyanopyridine is reacted with sodium azide (B81097) and an ammonium (B1175870) salt (e.g., ammonium chloride) in a polar aprotic solvent like DMF to form the tetrazole ring via a [3+2] cycloaddition.
-
The resulting tetrazole is then methylated. A common method involves reacting the tetrazole with a methylating agent such as methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile. This reaction can produce a mixture of N1 and N2 isomers.
-
The desired N2-methylated isomer, Intermediate B , is typically isolated and purified by recrystallization or column chromatography.[1]
Suzuki Coupling to form Tedizolid
This key step couples the two intermediates to form the carbon-carbon bond that constitutes the core of the tedizolid molecule.
Methodology:
-
Intermediate A is subjected to a borylation reaction, for example, using bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate (B1210297) in a solvent like 1,4-dioxane. This forms the corresponding boronic ester.
-
In a separate reaction vessel, a mixture of the boronic ester of Intermediate A , Intermediate B , a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., aqueous potassium carbonate) in a suitable solvent system (e.g., 1,4-dioxane/water) is prepared.[2][3]
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
-
The crude tedizolid is purified by column chromatography or recrystallization to yield the pure compound. A yield of 82.9% has been reported for this coupling reaction.[2]
Phosphorylation of Tedizolid to form Tedizolid Phosphate
The final step is the phosphorylation of the primary alcohol of tedizolid.
Methodology:
-
Tedizolid is dissolved in a suitable anhydrous solvent such as THF or dichloromethane and cooled in an ice bath.
-
A phosphorylating agent, such as phosphorus oxychloride (POCl3) or dibenzyl N,N-diisopropylphosphoramidite, is added dropwise in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine.[2]
-
If a protected phosphorylating agent is used, a subsequent deprotection step is required. For example, if dibenzyl phosphoramidite (B1245037) is used, the benzyl groups are removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol (B145695) or methanol.[2]
-
The reaction is quenched, and the crude tedizolid phosphate is isolated.
-
Purification can be achieved by recrystallization or by forming a salt (e.g., the disodium (B8443419) salt) to facilitate purification, followed by acidification to regenerate the free acid form of tedizolid phosphate. Purity of over 99.9% has been achieved through purification processes.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of tedizolid phosphate and its intermediates.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (A) | C10H9BrFNO3 | 290.09 | ~80-90 | >98 |
| 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (B) | C7H6BrN5 | 240.07 | ~85-95 | >99 |
| Reaction Step | Product | Overall Yield (%) | Purity (HPLC, %) |
| Suzuki Coupling | Tedizolid | ~70-85 | >99 |
| Phosphorylation | Tedizolid Phosphate | ~60-70 | >99.5 |
| Overall Synthesis | Tedizolid Phosphate | ~40-50 | >99.5 |
Visualizations
Synthetic Pathway of Tedizolid Phosphate
Caption: Synthetic scheme for tedizolid phosphate.
Experimental Workflow for Tedizolid Synthesis
Caption: Laboratory workflow for tedizolid phosphate synthesis.
Mechanism of Action of Tedizolid
Caption: Mechanism of action of tedizolid.
References
The In Vitro Antibacterial Profile of Tedizolid Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of tedizolid (B1663884) phosphate (B84403), the active form of the prodrug tedizolid phosphate. Tedizolid is a second-generation oxazolidinone antibiotic with potent activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of its mechanism of action and typical experimental workflows.
Core Antibacterial Activity
Tedizolid demonstrates potent in vitro activity against clinically important Gram-positive aerobic bacteria. It is generally four to eight times more potent than the first-generation oxazolidinone, linezolid (B1675486), against staphylococci, enterococci, and streptococci.[1][2] This increased potency extends to drug-resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and even some linezolid-resistant strains.[1][2]
Table 1: In Vitro Activity of Tedizolid against Staphylococcus aureus
| Organism | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Tedizolid MIC Range (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.12 - 0.25 | 0.25 | 0.12 - 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | 0.12 - 0.25 | 0.25 | 0.12 - 0.5 |
Data compiled from multiple sources.[2][3][4][5]
Table 2: In Vitro Activity of Tedizolid against Streptococcal Species
| Organism | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Tedizolid MIC Range (µg/mL) |
| Streptococcus pyogenes | 0.12 | 0.25 | ≤0.12 - 0.5 |
| Streptococcus agalactiae | 0.12 | 0.25 | ≤0.12 - 0.5 |
| Streptococcus anginosus group | 0.12 | 0.25 | 0.03 - 0.25 |
| Penicillin-Resistant Streptococcus pneumoniae | 0.25 | 0.25 | 0.125 - 0.25 |
Data compiled from multiple sources.[2][4][6]
Table 3: In Vitro Activity of Tedizolid against Enterococcal Species
| Organism | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Tedizolid MIC Range (µg/mL) |
| Enterococcus faecalis | 0.25 | 0.25 - 0.5 | ≤0.12 - 0.5 |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 0.25 | 0.5 | Not widely reported |
Data compiled from multiple sources.[3][4]
Table 4: In Vitro Activity of Tedizolid against Other Notable Pathogens
| Organism | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) |
| Coagulase-Negative Staphylococci (CoNS) | 0.12 | 0.12 |
| Mycobacterium tuberculosis | 0.25 | 0.5 |
| Nocardia spp. (various) | 0.25 - 0.5 | 1 - 2 |
Data compiled from multiple sources.[3][7][8][9]
Mechanism of Action
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][10][11] As an oxazolidinone, it binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center.[1][6][10] This binding prevents the formation of the 70S initiation complex, a crucial step for the commencement of protein synthesis.[6] The unique chemical structure of tedizolid, particularly its modified side chain, allows for additional binding site interactions, contributing to its enhanced potency.[1] This structural difference also allows it to retain activity against some linezolid-resistant strains, such as those harboring the cfr gene.[1][12]
Caption: Mechanism of action of tedizolid.
Experimental Protocols for In Vitro Susceptibility Testing
The determination of the in vitro activity of tedizolid, represented by the Minimum Inhibitory Concentration (MIC), is typically performed using standardized methods such as broth microdilution or agar (B569324) dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Broth Microdilution Method (CLSI M07 Guideline)
This is a common and standardized method for determining the MIC of an antimicrobial agent.[3]
-
Preparation of Tedizolid Stock Solution: A stock solution of tedizolid is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.
-
Preparation of Microdilution Plates: Serial two-fold dilutions of tedizolid are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For testing streptococci, CAMHB is often supplemented with 2.5% to 5% lysed horse blood.[13]
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours. A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates are inoculated with the standardized bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of tedizolid that completely inhibits visible growth of the organism.
-
Quality Control: Concurrently with the testing of clinical isolates, quality control strains with known MIC values (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212, and S. pneumoniae ATCC 49619) are tested to ensure the accuracy and reproducibility of the results.[3][4]
Caption: Workflow for broth microdilution susceptibility testing.
Conclusion
Tedizolid phosphate demonstrates potent and broad in vitro activity against a wide array of clinically significant Gram-positive pathogens, including those with resistance to other classes of antibiotics. Its enhanced potency compared to linezolid and its consistent activity against resistant phenotypes make it a valuable agent in the treatment of serious bacterial infections. The standardized methodologies for in vitro susceptibility testing are crucial for the accurate determination of its activity and for guiding appropriate clinical use. Further research into its activity against a broader range of emerging pathogens will continue to define its role in the antimicrobial armamentarium.
References
- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activities of tedizolid compared with other antibiotics against Gram-positive pathogens associated with hospital-acquired pneumonia, skin and soft tissue infection and bloodstream infection collected from 26 hospitals in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Testing of Tedizolid against Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Tedizolid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Testing of Tedizolid against Isolates of Nocardia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 11. merckconnect.com [merckconnect.com]
- 12. Tedizolid for the management of human infections: in vitro characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
The Pharmacodynamics of Tedizolid Phosphate in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacodynamics of tedizolid (B1663884) phosphate (B84403), a second-generation oxazolidinone antibiotic, as demonstrated in various animal models. Tedizolid, the active moiety of the prodrug tedizolid phosphate, exhibits potent activity against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding of its preclinical efficacy.
Core Pharmacodynamic Profile
Tedizolid's antibacterial effect is primarily linked to the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[2][3][4] This parameter has been consistently identified as the key driver of efficacy in various animal infection models. Tedizolid functions by inhibiting bacterial protein synthesis through its binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, which prevents the formation of the 70S initiation complex.[1][5][6]
Quantitative Pharmacodynamic Data in Murine Models
The following tables summarize the key pharmacodynamic parameters of tedizolid observed in different murine infection models. These studies highlight the drug's potency against key Gram-positive pathogens and the impact of the host's immune status on its activity.
Table 1: Pharmacodynamics of Tedizolid in Neutropenic Murine Thigh Infection Model
| Pathogen | Efficacy Endpoint | Required fAUC/MIC | Reference |
| S. aureus | Stasis | ~50 | [2][4] |
| S. aureus | 1-log kill | 105.9 | [2] |
Table 2: Pharmacodynamics of Tedizolid in Neutropenic Murine Pneumonia Model
| Pathogen | Efficacy Endpoint | Required fAUC/MIC | Reference |
| S. aureus (MSSA & MRSA) | Stasis | ~20 | [7][8][9] |
| S. aureus (MSSA & MRSA) | 1-log kill | 34.6 | [7][8] |
| S. pneumoniae | Stasis | 19.21 | [10] |
| S. pneumoniae | 1-log kill | 48.29 | [10] |
| S. pneumoniae | 2-log kill | 103.95 | [10] |
Table 3: Impact of Immune Status on Tedizolid Pharmacodynamics in Murine Models
| Model | Immune Status | Pathogen | Efficacy Endpoint | Required fAUC/MIC | Reference |
| Thigh Infection | Immunocompetent | S. aureus | Stasis | Achieved with lower exposures compared to neutropenic models.[3] | [3][11] |
| Pneumonia | Immunocompetent | S. pneumoniae | Stasis | 8.96 | [10] |
| Pneumonia | Immunocompetent | S. pneumoniae | 1-log kill | 24.62 | [10] |
| Pneumonia | Immunocompetent | S. pneumoniae | 2-log kill | 48.34 | [10] |
Key Experimental Protocols
The following sections detail the methodologies employed in the animal studies that generated the data presented above.
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
-
Animal Preparation: Mice (e.g., ICR strain) are rendered neutropenic through the intraperitoneal administration of cyclophosphamide. This is typically done on days -4 and -1 relative to infection to achieve neutrophil counts below 100 cells/mm³.[11]
-
Infection: Mice are inoculated intramuscularly in the thigh with a suspension of the test organism (e.g., S. aureus) in the logarithmic growth phase. The typical inoculum size is around 10⁶ to 10⁷ colony-forming units (CFU).
-
Drug Administration: Tedizolid phosphate is administered via oral gavage or subcutaneous injection at various dosing regimens, often starting 2 hours post-infection. Dosing can be fractionated (e.g., every 6, 12, or 24 hours) to determine the pharmacodynamic index linked to efficacy.[8]
-
Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized, and the infected thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) to determine the bacterial load (log₁₀ CFU/thigh). Efficacy is measured by the change in bacterial count compared to untreated controls.[2]
Neutropenic Murine Pneumonia Model
This model assesses the efficacy of antimicrobials in a lung infection setting.
-
Animal Preparation: Similar to the thigh infection model, mice are rendered neutropenic with cyclophosphamide.[7][9]
-
Infection: Mice are infected via intranasal or intratracheal inoculation with a bacterial suspension (e.g., S. aureus or S. pneumoniae).[7][9][10] The initial bacterial burden in the lungs at the start of therapy is typically around 6 log₁₀ CFU/lungs.[7][8]
-
Drug Administration: Treatment with tedizolid phosphate is initiated, usually 2 hours after infection, via oral-gastric gavage or another appropriate route.[7][8][9]
-
Endpoint Analysis: After a 24-hour treatment period, the lungs are harvested, homogenized, and quantitatively cultured to determine the bacterial burden.[7][9] The change in log₁₀ CFU/lungs from the start of therapy is the primary measure of efficacy.
Visualizing Tedizolid's Action and Experimental Design
The following diagrams, created using the DOT language, illustrate the mechanism of action of tedizolid and a typical experimental workflow for its evaluation in an animal model.
Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.
Caption: Experimental workflow for a neutropenic murine infection model.
Conclusion
Animal models have been instrumental in defining the pharmacodynamic profile of tedizolid phosphate. The consistent correlation of the fAUC/MIC ratio with efficacy across different models and pathogens provides a solid foundation for predicting its clinical performance.[3][4] Studies in both neutropenic and immunocompetent animals have further elucidated the interplay between the drug and the host immune system, showing that the presence of granulocytes enhances tedizolid's activity.[3][11] The data summarized herein underscore the potent in vivo activity of tedizolid and support its use in treating infections caused by susceptible Gram-positive bacteria.
References
- 1. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of pharmacokinetic/pharmacodynamic systems analyses to inform dose selection of tedizolid phosphate. [researchcommons.acphs.edu]
- 5. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 6. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacodynamics of the new oxazolidinone tedizolid phosphate and linezolid in a neutropenic murine Staphylococcus aureus pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development of Bacterial Resistance to Tedizolid Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tedizolid (B1663884) phosphate (B84403) is a second-generation oxazolidinone antibiotic demonstrating potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As with all antimicrobial agents, the emergence of bacterial resistance is a critical concern. This technical guide provides an in-depth overview of the mechanisms underlying the development of bacterial resistance to tedizolid. It details the molecular pathways of resistance, summarizes quantitative data on the frequency and levels of resistance, and provides comprehensive descriptions of the experimental protocols used to investigate these phenomena. Visualizations of key pathways and workflows are included to facilitate a deeper understanding of the subject matter.
Introduction
Tedizolid phosphate is a prodrug that is rapidly converted by endogenous phosphatases to its active form, tedizolid.[1] It represents a significant advancement in the oxazolidinone class of antibiotics, offering a once-daily dosing regimen and an improved safety profile compared to its predecessor, linezolid (B1675486).[2] Tedizolid has demonstrated efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs).[3] Despite its enhanced potency, the development of bacterial resistance remains a potential challenge to its long-term clinical utility. Understanding the mechanisms by which bacteria develop resistance to tedizolid is paramount for stewardship efforts, the design of new therapeutic strategies, and the development of next-generation antibiotics.
Mechanism of Action of Tedizolid
Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of a functional 70S initiation complex, which is a crucial step in the initiation of protein synthesis.[1] The chemical structure of tedizolid, particularly its modified side chain at the C-5 position of the oxazolidinone nucleus, allows for additional binding site interactions, contributing to its enhanced potency compared to linezolid.[4]
Mechanisms of Bacterial Resistance to Tedizolid
Bacterial resistance to tedizolid can arise through two primary mechanisms: alterations in the drug's target site through mutations and the acquisition of mobile genetic elements that modify the ribosomal target.
Target Site Modifications: Mutations in Ribosomal RNA and Proteins
The most common mechanism of resistance to oxazolidinones involves mutations in the genes encoding the 23S ribosomal RNA (rRNA), a key component of the 50S ribosomal subunit.[5] The G2576T substitution in the V domain of the 23S rRNA is a frequently observed mutation that confers resistance to both linezolid and tedizolid.[6][7] Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can also contribute to reduced susceptibility to tedizolid.[8][9] These mutations are thought to alter the conformation of the PTC, thereby reducing the binding affinity of the drug.
Acquired Resistance: The Role of Mobile Genetic Elements
The horizontal transfer of resistance genes represents a significant clinical threat due to its potential for rapid dissemination among bacterial populations. For oxazolidinones, the most prominent mobile genetic element is the cfr (chloramphenicol-florfenicol resistance) gene.[10] The cfr gene encodes an RNA methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA.[5] This methylation sterically hinders the binding of several classes of antibiotics, including oxazolidinones, to the ribosome.
Interestingly, tedizolid has been shown to retain activity against some linezolid-resistant strains harboring the cfr gene.[4][11] This is attributed to the unique chemical structure of tedizolid, which allows it to overcome the steric hindrance caused by the methylation at A2503.[5] However, high-level resistance can occur when cfr is present in combination with other resistance mechanisms.
Other mobile resistance genes, such as optrA and poxtA, which encode for ATP-binding cassette (ABC-F) proteins that confer resistance through ribosomal protection, have also been identified and can contribute to reduced susceptibility to oxazolidinones, including tedizolid.[10][12]
Quantitative Data on Tedizolid Resistance
The following tables summarize key quantitative data from various studies on the in vitro activity of tedizolid and the development of resistance.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tedizolid and Linezolid against various Gram-positive pathogens.
| Organism | Tedizolid MIC₅₀ (mg/L) | Tedizolid MIC₉₀ (mg/L) | Linezolid MIC₅₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Reference(s) |
| Staphylococcus aureus (MSSA) | 0.12 | 0.25 | 1 | 2 | [6][7] |
| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | 1 | 2 | [6][7] |
| Enterococcus faecalis | 0.25 | 0.5 | 1 | 2 | [7] |
| Streptococcus pyogenes | 0.12 | 0.25 | 0.5 | 1 | [7] |
| Streptococcus agalactiae | 0.12 | 0.25 | 0.5 | 1 | [7] |
| Linezolid-Resistant S. aureus (with cfr) | 0.5 - 1 | 1 - 2 | 8 - 16 | >16 | [5] |
| Linezolid-Resistant S. aureus (with 23S rRNA mutations) | 1 - 4 | 4 - 8 | 16 - 64 | >64 | [5][6] |
Table 2: Spontaneous Mutation Frequencies for Resistance to Tedizolid.
| Organism | Tedizolid Concentration for Selection (x MIC) | Mutation Frequency | Reference(s) |
| Staphylococcus aureus | 4-8 | < 10⁻⁹ | [4] |
| Enterococcus faecalis | 4-8 | < 10⁻⁹ | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the standard reference for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution for Tedizolid MIC Determination
-
Preparation of Tedizolid Stock Solution: A stock solution of tedizolid is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.
-
Serial Dilutions: Two-fold serial dilutions of tedizolid are prepared in a 96-well microtiter plate containing CAMHB.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is defined as the lowest concentration of tedizolid that completely inhibits visible bacterial growth.
In Vitro Selection of Resistant Mutants
This method is used to determine the frequency of spontaneous mutations that lead to resistance.
Protocol: In Vitro Selection of Tedizolid-Resistant Mutants
-
Bacterial Culture Preparation: A large population of the test bacterium (e.g., 10⁹ to 10¹⁰ CFU) is grown in antibiotic-free broth.
-
Plating on Selective Agar (B569324): The bacterial culture is then plated onto Mueller-Hinton agar plates containing various concentrations of tedizolid, typically at 2x, 4x, and 8x the MIC of the parental strain.
-
Incubation: The plates are incubated at 35-37°C for 24-48 hours.
-
Colony Counting and Mutation Frequency Calculation: The number of colonies that grow on the antibiotic-containing plates is counted. The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable bacteria plated (determined by plating on antibiotic-free agar).
-
Confirmation of Resistance: The resistance of the selected colonies is confirmed by re-testing their MIC to tedizolid.
Whole Genome Sequencing (WGS) for Identification of Resistance Mutations
WGS is a powerful tool for identifying the genetic basis of resistance.
Protocol: Whole Genome Sequencing of Tedizolid-Resistant Isolates
-
DNA Extraction: High-quality genomic DNA is extracted from both the parental (susceptible) and the resistant bacterial isolates.
-
Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality.
-
Genome Assembly: The reads are assembled into a draft genome sequence.
-
Variant Calling: The genome of the resistant isolate is compared to the genome of the parental strain (or a reference genome) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Annotation: The identified genetic variations are annotated to determine if they fall within genes known to be associated with antibiotic resistance (e.g., 23S rRNA, rplC, rplD, rpoB).
-
Visualizations of Pathways and Workflows
Diagram 1: Signaling Pathway of Cfr-Mediated Resistance
Caption: Cfr methyltransferase modifies A2503 on the 23S rRNA, leading to tedizolid resistance.
Diagram 2: Experimental Workflow for Identifying Resistance Mutations
Caption: Workflow for selecting and identifying mutations conferring tedizolid resistance.
Conclusion and Future Directions
The development of bacterial resistance to tedizolid phosphate is a complex process involving both mutational and acquired mechanisms. While tedizolid demonstrates improved activity against some linezolid-resistant strains, the potential for cross-resistance remains. Continuous surveillance of tedizolid susceptibility is crucial to monitor the emergence and spread of resistance. Future research should focus on understanding the interplay between different resistance mechanisms, the development of rapid diagnostic tools to detect resistance, and the exploration of combination therapies to mitigate the development of resistance and prolong the clinical utility of this important antibiotic.
References
- 1. food.dtu.dk [food.dtu.dk]
- 2. In Vitro Susceptibility Testing of Tedizolid against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus | MDPI [mdpi.com]
- 4. liofilchem.net [liofilchem.net]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. Dissemination of cfr-mediated linezolid resistance among Staphylococcus species isolated from a teaching hospital in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. youtube.com [youtube.com]
- 9. sketchviz.com [sketchviz.com]
- 10. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens [polscientific.com]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Chemical Properties of Tedizolid Phosphate for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tedizolid (B1663884) phosphate (B84403) is a second-generation oxazolidinone antibacterial prodrug. Administered intravenously or orally, it is rapidly and extensively converted by endogenous phosphatases to its microbiologically active moiety, tedizolid.[1][2] This guide provides an in-depth overview of the core chemical properties, mechanism of action, experimental protocols, pharmacokinetics, and safety profile of tedizolid phosphate and tedizolid, tailored for the research and drug development community. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.
Chemical and Physical Properties
Tedizolid phosphate is supplied as a sterile, white to off-white lyophilized powder for injection or as a solid oral tablet.[2][3] It is the phosphate monoester of tedizolid, a modification that enhances water solubility.[4][5] The active form, tedizolid, is characterized by a modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system, which improves potency through additional binding site interactions on the bacterial ribosome.[3][4]
Table 1: Physicochemical Properties of Tedizolid Phosphate
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆FN₆O₆P | [6] |
| Molecular Weight | 450.32 g/mol | [3] |
| Appearance | White to off-white powder/solid | [3][7] |
| Melting Point | >235°C (decomposes)[5], 256.8°C[7] | [5][7][8] |
| Boiling Point | 725.6 ± 70.0 °C (Predicted) | [5] |
| Density | 1.75 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | First pKa: 1.8 (calculated), Second pKa: 6.5 (measured) | [7] |
| Partition Coefficient (LogP) | -0.4 | [7] |
| Optical Rotation | -48.3° (at 25°C, 1:1 H₂O:THF) | [7] |
| Storage Temperature | 2-8°C under inert gas | [5] |
Table 2: Solubility of Tedizolid and its Phosphate Prodrug
| Compound | Solvent | Solubility | Source |
| Tedizolid Phosphate | Water (pH 3.9) | 0.1 mg/mL | [7] |
| 0.05 M Potassium Phosphate, pH 6.0 | >195 mg/mL | [7] | |
| 0.05 M Sodium Phosphate, pH 8.0 | >200 mg/mL | [7] | |
| DMSO | Slightly soluble, 22 mg/mL (48.85 mM) | [3][5] | |
| Ethanol | Insoluble | [3] | |
| PBS (pH 7.2) | 1 mg/mL | ||
| Tedizolid | Water | 0.1 mg/mL |
Mechanism of Action
Tedizolid phosphate is a prodrug that undergoes rapid conversion to the active moiety, tedizolid, via the action of nonspecific phosphatases in the body.[1] Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically interacting with the peptidyl transferase center at the 23S ribosomal RNA. This binding event prevents the formation of a functional 70S initiation complex, a critical step for the translation of messenger RNA into proteins, thereby halting bacterial growth and replication. This mechanism differs from other non-oxazolidinone classes of antibacterial drugs, reducing the likelihood of cross-resistance. In vitro studies have demonstrated that tedizolid is primarily bacteriostatic against key Gram-positive pathogens.
Caption: Mechanism of action for tedizolid phosphate.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the susceptibility of bacterial strains to tedizolid. The following protocol is a synthesized methodology based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology: Broth Microdilution
-
Isolate Preparation: Suspend well-isolated colonies from an overnight agar (B569324) plate (e.g., Mueller-Hinton agar) into a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculum Dilution: Further dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the final desired inoculum density for the assay.
-
Drug Dilution: Prepare a series of two-fold serial dilutions of tedizolid in CAMHB in a 96-well microtiter plate. The concentration range should typically span from 0.015 to 32 µg/mL.
-
Inoculation: Inoculate each well of the microtiter plate containing the drug dilutions with the prepared bacterial inoculum. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient atmosphere. For slow-growing organisms, incubation may be extended up to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of tedizolid that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader.
-
Quality Control: Concurrently test standard quality control strains, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619, to ensure the validity of the results.
Alternative Method: MIC Test Strips
MIC Test Strips are paper strips with a predefined concentration gradient of the antibiotic. When applied to an inoculated agar plate, an inhibition ellipse forms, and the MIC is read where the edge of the ellipse intersects the strip.
Caption: Workflow for MIC determination by broth microdilution.
Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of proteins in a cell-free system or in intact cells. The following is a generalized protocol for an in vitro translation assay, which can be adapted to study tedizolid's effect.
Methodology: In Vitro Coupled Transcription-Translation Assay
-
System Preparation: Prepare S30 extracts from a suitable bacterial strain (e.g., E. coli or S. aureus). This extract contains all the necessary components for transcription and translation (ribosomes, tRNAs, enzymes, etc.).
-
Reaction Mixture: Assemble reaction mixtures in a final volume of approximately 25-50 µL. The mixture should contain the S30 extract, a DNA template (e.g., a plasmid containing a reporter gene), buffers, salts (e.g., MgCl₂, NH₄Cl), amino acids, and an energy source (e.g., ATP, GTP).[6]
-
Radiolabeling: Add a radiolabeled amino acid, typically [³⁵S]methionine, to the reaction mixture to allow for the detection of newly synthesized proteins.
-
Inhibitor Addition: Add varying concentrations of tedizolid (or a control inhibitor) to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reaction mixtures at 37°C for 60-90 minutes to allow for transcription and translation to occur.
-
Protein Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins using an acid, such as trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated proteins on a filter, wash to remove unincorporated [³⁵S]methionine, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of protein synthesized. Compare the results from the tedizolid-treated samples to the control to determine the inhibitory effect and calculate the IC₅₀ (the concentration of drug that inhibits 50% of protein synthesis).
Caption: General workflow for a protein synthesis inhibition assay.
Pharmacokinetics (ADME)
Tedizolid exhibits a favorable pharmacokinetic profile that supports once-daily dosing. The prodrug, tedizolid phosphate, is rapidly converted to active tedizolid, with the prodrug itself being below the limit of quantification in plasma shortly after administration.
Table 3: Pharmacokinetic Properties of Tedizolid
| Parameter | Description | Source |
| Absorption | Bioavailability: ~91% (oral), no dose adjustment needed between IV and oral.[2][6] | [2][6] |
| Tₘₐₓ (Time to Peak Concentration): ~3 hours (oral), ~1 hour (IV).[6] | [6] | |
| Effect of Food: Food delays absorption and reduces Cₘₐₓ but does not alter total systemic exposure (AUC).[6] | [6] | |
| Distribution | Protein Binding: ~70% to 90% bound to human plasma proteins.[2] | [2] |
| Volume of Distribution (Vd): 67 to 80 L, indicating good tissue penetration.[2] | [2] | |
| Metabolism | Primary Pathway: Tedizolid is primarily converted to an inactive sulphate conjugate in the liver. This process is not thought to involve cytochrome P450 (CYP) enzymes.[1][6] | [1][6] |
| Excretion | Route of Elimination: Predominantly fecal excretion (~80-90%), primarily as the inactive sulfate (B86663) metabolite.[1] | [1] |
| Half-Life (t₁/₂): Approximately 12 hours.[5] | [5] | |
| Clearance: Apparent oral clearance at steady-state is 8.4 ± 2.1 L/hr.[6] | [6] |
Safety and Toxicology
Tedizolid has demonstrated a favorable safety profile in clinical trials, particularly concerning hematologic effects when compared to the first-generation oxazolidinone, linezolid (B1675486).
Table 4: Safety and Toxicology Summary
| Aspect | Finding | Source |
| Common Adverse Events | Nausea, headache, diarrhea, and vomiting are the most frequently reported adverse events, generally mild to moderate in severity. | |
| Hematologic Effects | At the therapeutic dose of 200 mg once daily, hematologic variables remained similar to placebo for up to 21 days. Higher doses (400 mg) showed effects similar to linezolid. | |
| Monoamine Oxidase (MAO) Inhibition | Tedizolid is a weak, reversible inhibitor of MAO in vitro. However, clinical studies showed no meaningful changes in blood pressure with pseudoephedrine or tyramine, suggesting a low risk of drug-food/drug-drug interactions related to MAO inhibition.[2] | [2] |
| Serotonin Syndrome | Unlike linezolid, tedizolid has not been shown to interact significantly with serotonergic agents in clinical studies. | |
| Mitochondrial Toxicity | As an oxazolidinone, there is a theoretical risk of mitochondrial protein synthesis inhibition, which can lead to adverse effects like neuropathy and lactic acidosis. Tedizolid is generally better tolerated than linezolid in this regard. | |
| Genotoxicity | Negative in the Ames bacterial reverse mutation assay and in in vivo micronucleus and unscheduled DNA synthesis assays. Positive in an in vitro chromosome aberration test. | |
| Reproductive Toxicity | Suspected of damaging the unborn child based on animal studies. | |
| Use in Neutropenic Patients | Safety and efficacy have not been adequately evaluated in patients with neutropenia (<1000 cells/mm³). Antibacterial activity was reduced in animal models lacking granulocytes. |
Disclaimer: This document is intended for research and informational purposes only and is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified health provider with any questions you may have regarding a medical condition. For full prescribing information, consult the official product monograph.
References
- 1. search.library.nyu.edu [search.library.nyu.edu]
- 2. upload.orthobullets.com [upload.orthobullets.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Tedizolid Phosphate Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tedizolid (B1663884) phosphate (B84403) sodium in common laboratory solvents. The information is intended to assist researchers and drug development professionals in designing experiments, preparing formulations, and understanding the physicochemical properties of this second-generation oxazolidinone antibiotic. Tedizolid phosphate is the prodrug of tedizolid, which is the active moiety.[1] The phosphate group is added to enhance water solubility.[2]
Quantitative Solubility Data
The solubility of tedizolid phosphate has been determined in various solvents and aqueous solutions. The following table summarizes the available quantitative data for easy comparison. It is important to note that some sources may not differentiate between tedizolid phosphate and its sodium salt, and solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.
| Solvent/Medium | Reported Solubility | Molar Concentration (mM) | Notes | Source(s) |
| Organic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | ≥ 36 mg/mL | ≥ 79.94 mM | Hygroscopic DMSO can reduce solubility; fresh DMSO is recommended. | [3][4] |
| Dimethyl Sulfoxide (DMSO) | 22 mg/mL | 48.85 mM | Moisture-absorbing DMSO reduces solubility. | [5] |
| Ethanol | Insoluble | - | - | [3][5] |
| Methanol | Soluble | - | Specific quantitative data not provided. | [6] |
| Acetonitrile | Soluble | - | Specific quantitative data not provided. | [6] |
| Chloroform:Ethanol (1:1, v/v) with 0.2 mL DMSO | Soluble | - | Used as a solvent system for preparing nanocrystals. | [7] |
| Aqueous Solvents | ||||
| Water | Insoluble | - | - | [3][5] |
| Water | 0.1 mg/mL | 0.22 mM | Requires sonication to aid dissolution. | [4][8] |
| Water (pH 3.9) | 0.1 mg/mL | 0.22 mM | At 25°C. | [9] |
| 0.1% Phosphoric Acid (pH 2.0) | 0.003 mg/mL | 0.007 mM | At 25°C. | [9] |
| 0.1 N HCl (pH 1.1) | 0.005 mg/mL | 0.011 mM | At 25°C. | [9] |
| 0.01 N HCl (pH 2.1) | 0.005 mg/mL | 0.011 mM | At 25°C. | [9] |
| 0.05 M Potassium Biphthalate (pH 4.0) | - | - | Solubility data not explicitly quantified in the provided text. | [9] |
| 0.05 M Potassium Phosphate (pH 6.0) | - | - | Solubility data not explicitly quantified in the provided text. | [9] |
| 0.05 M Sodium Phosphate (pH 8.0) | - | - | Solubility data not explicitly quantified in the provided text. | [9] |
| 0.1 M Potassium Borate (pH 9.0) | - | - | Solubility data not explicitly quantified in the provided text. | [9] |
| Simulated Tear Fluid (STF) with 0.5% SLS | 18.4 µg/mL | 0.041 mM | - | [7] |
| Formulation Vehicles | ||||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.62 mM | Clear solution. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | - | - | A viable formulation protocol. | [4] |
Experimental Protocols
The determination of drug solubility is a critical step in pharmaceutical development. The following section outlines a typical experimental protocol for determining the equilibrium solubility of tedizolid phosphate, based on the widely accepted shake-flask method.[10][11]
Objective: To determine the equilibrium solubility of tedizolid phosphate in a given solvent.
Materials:
-
Tedizolid phosphate sodium powder
-
Solvent of interest (e.g., water, ethanol, DMSO, buffer of specific pH)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or other agitation device
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid is necessary to ensure that a saturated solution is achieved.[10]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[7]
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[7][12] The time required to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points until it remains constant.[12]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles.[13]
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of tedizolid phosphate.[7] A standard curve should be prepared using solutions of known concentrations.
-
-
Data Interpretation:
-
The concentration of the saturated solution, as determined by HPLC, represents the equilibrium solubility of tedizolid phosphate in the tested solvent at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reliability of the results.[12]
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the equilibrium solubility of a compound using the shake-flask method.
Mechanism of Action of Tedizolid
Tedizolid phosphate is a prodrug that is converted to its active form, tedizolid, by phosphatases in the body.[14] Tedizolid then exerts its antibacterial effect by inhibiting bacterial protein synthesis.[15][16] The following diagram illustrates this pathway.
References
- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. toku-e.com [toku-e.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tedizolid phosphate [drugcentral.org]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. who.int [who.int]
- 13. pharmatutor.org [pharmatutor.org]
- 14. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 15. merckconnect.com [merckconnect.com]
- 16. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Long-Term Stability of Tedizolid Phosphate Sodium Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability profile of tedizolid (B1663884) phosphate (B84403), an oxazolidinone-class antibacterial prodrug. Understanding the factors that influence its stability is critical for the development of robust pharmaceutical formulations, establishment of appropriate storage conditions, and ensuring safe and effective clinical administration.
Executive Summary of Stability Profile
Tedizolid phosphate is the phosphate monoester prodrug of tedizolid, which is active against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The prodrug is designed to be converted to the active moiety, tedizolid, by endogenous phosphatases following administration.[2]
Forced degradation studies, conducted in accordance with ICH guidelines, have demonstrated that tedizolid phosphate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[3][4][5][6] Conversely, the drug shows notable stability under thermal and photolytic stress.[3][4][5][6] The primary degradation pathway involves the hydrolysis of the phosphate ester to form the active drug, tedizolid, and other related substances. A total of four primary degradation products were initially identified under these stress conditions, with more recent studies identifying up to 12 new degradation products and 3 by-products.[4][5][7]
In solution, particularly for intravenous use, tedizolid phosphate's stability is influenced by the diluent, storage temperature, and compatibility with other co-administered drugs. It is incompatible with solutions containing divalent cations, which can lead to precipitation.[8][9][10]
Quantitative Stability Data
The following tables summarize the quantitative data available from various stability and compatibility studies.
Table 1: Stability of Tedizolid Phosphate Under Forced Degradation Conditions
| Stress Condition | Observations | Reference |
| Hydrolytic (Acidic) | Significant degradation observed. | [4][5] |
| Hydrolytic (Neutral) | Relatively stable. | [4][5] |
| Hydrolytic (Alkaline) | Significant degradation observed. | [4][5] |
| Oxidative | Significant degradation observed. | [3][4][5][6] |
| Thermal | Stable. | [3][4][5][6] |
| Photolytic | Stable. | [3][4][5][6] |
Table 2: Stability of Tedizolid Phosphate in Clinically Relevant Preparations
| Preparation | Concentration | Vehicle / Admixture | Storage Condition | Stability Duration | Reference |
| Crushed Tablet Suspension | 200 mg tablet | Water | Room Temperature | ≥ 4 hours (>94.7% recovery) | [11] |
| Reconstituted IV Solution | 0.8 mg/mL | 0.9% Sodium Chloride | Room Temp. or Refrigeration (2-8°C) | ≤ 24 hours (total time from reconstitution to administration) | [8] |
| IV Admixture | 0.8 mg/mL | 2.4 mg/mL Sodium Rifampicin (B610482) in 0.9% NaCl | Room Temperature (25±2°C) | ≥ 7 hours (>90% recovery) | [12][13] |
| IV Admixture | 0.8 mg/mL | 2.4 mg/mL Sodium Rifampicin in 0.9% NaCl | Refrigeration (2-8°C) | ≥ 6 days (>90% recovery) | [12][13] |
| IV Admixture | 0.8 mg/mL | 4 mg/mL Meropenem in 0.9% NaCl | Room Temperature (25±2°C) | ≥ 12 hours (>90% recovery) | [12][13] |
| IV Admixture | 0.8 mg/mL | 4 mg/mL Meropenem in 0.9% NaCl | Refrigeration (2-8°C) | ≥ 6 days (>90% recovery) | [12][13] |
| Nanocrystal Formulation | - | Freeze-dried nanocrystals | 4±2°C, 25±1°C, 37±1°C | 180 days (physically & chemically stable) | [14] |
Table 3: Physical Compatibility of Tedizolid Phosphate (0.8 mg/mL in 0.9% NaCl) during Simulated Y-Site Administration
| Compatibility Status | Incompatible Drugs / Solutions | Observations | Reference |
| Incompatible | Solutions with divalent cations (e.g., Ca²⁺, Mg²⁺) | Includes Ringer's lactate (B86563) and Hartmann's solution. | [8][9] |
| Incompatible | Amiodarone, Amphotericin B, Caspofungin, Ceftaroline, Ciprofloxacin, Daptomycin, Diphenhydramine (B27), Phenytoin, etc. | Incompatibility (e.g., precipitation, color change) was typically observed immediately, though some were delayed (ceftaroline at 15 min, diphenhydramine at 60 min). | [10][15] |
| Compatible | Amikacin, Linezolid, Vancomycin, and 66 other drugs. | Found to be physically compatible with 69 of 86 tested drugs. | [10][15] |
Degradation and Signaling Pathways
The primary chemical transformation of tedizolid phosphate is its enzymatic conversion to the active drug, tedizolid. Under stress conditions, this hydrolysis can occur abiotically, leading to degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 3. sciencegate.app [sciencegate.app]
- 4. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The solution and solid-state degradation study followed by identification of tedizolid related compounds in medicinal product by high performance liquid chromatography with diode array and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Physical compatibility of tedizolid phosphate with selected i.v. drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of tedizolid phosphate-sodium rifampicin and tedizolid phosphate-meropenem admixtures in intravenous infusion bags stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Tedizolid Phosphate Sodium for Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on tedizolid (B1663884) phosphate (B84403) sodium for microbiology research applications. It covers key aspects from sourcing the compound to detailed experimental protocols and data interpretation, designed to support researchers in their exploration of this potent oxazolidinone antibiotic.
Sourcing Tedizolid Phosphate Sodium for Research
This compound for microbiology research is available from a number of reputable suppliers. When sourcing this compound, it is crucial to ensure it is of high purity and suitable for laboratory use. Researchers should request a Certificate of Analysis (CoA) to verify the identity and quality of the product.
Table 1: Selected Suppliers of this compound
| Supplier | Website | Purity | Available Forms |
| Biosynth | --INVALID-LINK-- | High-quality reference standards | Powder |
| LKT Laboratories, Inc. | --INVALID-LINK-- | ≥98% | Powder |
| Simson Pharma Limited | --INVALID-LINK-- | Accompanied by CoA | Powder |
| TargetMol | --INVALID-LINK-- | Research grade | Powder, disodium (B8443419) salt |
| MedChemExpress | --INVALID-LINK-- | Research use only | Powder |
| Selleck Chemicals | --INVALID-LINK-- | ≥99% | Powder |
| Cayman Chemical | --INVALID-LINK-- | ≥98% | Crystalline solid |
| Manasa Life Sciences | --INVALID-LINK-- | API standards | Powder |
| Pharmaoffer | --INVALID-LINK-- | Various (connects with multiple suppliers) | API |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tedizolid phosphate is a prodrug that is rapidly converted to its active form, tedizolid, by endogenous phosphatases in the body.[1][2] Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][3] It targets the 50S ribosomal subunit, binding to the peptidyl transferase center (PTC).[1][4] This binding action prevents the formation of a functional 70S initiation complex, which is a crucial step in the translation process, thereby halting the synthesis of essential bacterial proteins.[1][5][6]
The unique binding of tedizolid, involving its D-ring, may contribute to its enhanced potency compared to other oxazolidinones like linezolid (B1675486).[7] This interaction is also effective against some linezolid-resistant strains, including those harboring the cfr gene, which confers resistance by methylating the ribosomal binding site.[2][8]
In Vitro Activity of Tedizolid
Tedizolid demonstrates potent in vitro activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2] Generally, tedizolid is four- to eight-fold more potent than linezolid against these organisms.[2][9]
Table 2: Comparative In Vitro Activity of Tedizolid and Linezolid against Selected Gram-Positive Pathogens (MIC in µg/mL)
| Organism (Number of Isolates) | Tedizolid MIC50 | Tedizolid MIC90 | Linezolid MIC50 | Linezolid MIC90 | Reference |
| Staphylococcus aureus (all) | 0.25 | 0.5 | 1 | 2 | [9] |
| Methicillin-susceptible S. aureus (MSSA) | 0.25 | 0.25 | 1 | 2 | [9] |
| Methicillin-resistant S. aureus (MRSA) | 0.25 | 0.5 | 1 | 2 | [10] |
| Coagulase-negative staphylococci | 0.12 | 0.25 | 0.5 | 1 | [6] |
| Enterococcus faecalis | 0.25 | 0.5 | 1 | 2 | [10] |
| Enterococcus faecium (vancomycin-susceptible) | 0.25 | 0.5 | 1 | 2 | - |
| Enterococcus faecium (vancomycin-resistant) | 0.25 | 0.5 | 1 | 2 | [10] |
| Streptococcus pyogenes | 0.12 | 0.25 | 0.5 | 1 | [10] |
| Streptococcus agalactiae | 0.12 | 0.25 | 0.5 | 1 | [10] |
| Streptococcus anginosus group | 0.06 | 0.12 | 0.5 | 1 | [10] |
| Streptococcus pneumoniae | 0.12 | 0.25 | 0.5 | 1 | - |
Note: MIC values can vary slightly between studies depending on the specific isolates tested and methodologies used.
Experimental Protocols for Microbiological Research
Detailed and standardized protocols are essential for obtaining reliable and reproducible results in microbiology research. The following sections provide methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the reference method for determining the MIC of tedizolid.[11]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Tedizolid Stock Solution:
-
Aseptically prepare a stock solution of tedizolid phosphate in a suitable solvent, such as DMSO. The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid affecting bacterial growth.
-
The active concentration of tedizolid should be calculated based on the molecular weight of the active moiety.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the tedizolid stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL, with a final tedizolid concentration range appropriate for the expected MICs (e.g., 0.008 to 16 µg/mL).
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for Staphylococcus aureus.
-
Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of tedizolid that completely inhibits visible growth of the organism.
-
Reading can be done visually or with a microplate reader.
-
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay. The starting inoculum should be approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare tubes or flasks containing CAMHB with various concentrations of tedizolid (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).[5] Include a growth control without any antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 35 ± 2°C in a shaking water bath or incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[5]
-
-
Bacterial Quantification:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction.[5]
-
Post-Antibiotic Effect (PAE)
The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[12]
Protocol: Post-Antibiotic Effect Assay
-
Exposure Phase:
-
Prepare two tubes with a standardized bacterial inoculum (approximately 5 x 10⁶ CFU/mL) in CAMHB.
-
To one tube (test), add tedizolid at a specific concentration (e.g., 4x MIC). The other tube serves as the untreated control.
-
Incubate both tubes at 35 ± 2°C for a defined period (e.g., 1-2 hours).
-
-
Removal of Antibiotic:
-
Rapidly remove the tedizolid from the test culture. This can be achieved by a 1:1000 dilution into pre-warmed, antibiotic-free broth or by centrifugation followed by resuspension of the bacterial pellet in fresh, pre-warmed broth.
-
-
Recovery Phase:
-
Incubate both the test and control cultures at 35 ± 2°C.
-
At regular intervals (e.g., every hour), determine the viable bacterial count (CFU/mL) for both cultures as described in the time-kill assay.
-
-
Calculation of PAE:
-
Plot the log₁₀ CFU/mL versus time for both the test and control cultures.
-
PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count in the untreated control culture to increase by 1 log₁₀.
-
-
Conclusion
Tedizolid phosphate is a valuable tool for microbiology research, offering potent activity against a wide range of clinically relevant Gram-positive pathogens. This guide provides a foundational understanding of its sourcing, mechanism of action, and key in vitro methodologies. By employing standardized protocols, researchers can generate reliable and comparable data, contributing to a deeper understanding of this important antibiotic and its potential applications. For further in-depth analysis, researchers are encouraged to consult the referenced literature and the latest guidelines from standards organizations such as CLSI and EUCAST.
References
- 1. Determination of Tedizolid susceptibility interpretive criteria for gram-positive pathogens according to clinical and laboratory standards institute guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Commercial Dry-Form Broth Microdilution Device (Sensititre) for Testing Tedizolid, a New Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Susceptibility Testing of Tedizolid against Isolates of Nocardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of tedizolid against methicillin-resistant Staphylococcus aureus and Peptostreptococcus anaerobius in thigh mixed-infection mouse model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. In vitro, in vivo, and clinical studies of tedizolid to assess the potential for peripheral or central monoamine oxidase interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of tedizolid nanoparticle incorporated buccal films for oromucosal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of linezolid susceptibility test results as a surrogate for the susceptibility of Gram-positive pathogens to tedizolid, a novel oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Testing of Tedizolid Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedizolid (B1663884) phosphate (B84403) is a novel oxazolidinone prodrug that is rapidly converted by endogenous phosphatases to its active moiety, tedizolid. Tedizolid exhibits potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate and reproducible determination of the minimum inhibitory concentration (MIC) is crucial for surveillance studies, drug development, and clinical management of infections. This document provides detailed protocols for determining the MIC of tedizolid phosphate against clinically relevant Gram-positive bacteria, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of Minimum Inhibitory Concentration (MIC) Testing
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The standard methods for determining the MIC of tedizolid are broth microdilution and agar (B569324) dilution, as outlined in CLSI document M07.[2][3][4] These methods involve challenging a standardized bacterial inoculum with serial dilutions of tedizolid.
Data Presentation: Tedizolid MIC Breakpoints and Quality Control Ranges
The following tables summarize the interpretive criteria for tedizolid MICs as established by the CLSI and EUCAST, along with the acceptable quality control ranges for reference bacterial strains.
Table 1: CLSI and EUCAST MIC Interpretive Criteria for Tedizolid (μg/mL)
| Organism | CLSI Breakpoint (μg/mL) | EUCAST Breakpoint (μg/mL) |
| S | I | |
| Staphylococcus aureus | ≤0.5 | 1 |
| Streptococcus pyogenes | ≤0.5 | - |
| Streptococcus agalactiae | ≤0.5 | - |
| Streptococcus anginosus group | ≤0.25 | - |
| Enterococcus faecalis | ≤0.5 | - |
S = Susceptible, I = Intermediate, R = Resistant. A hyphen (-) indicates that a breakpoint has not been established. Sources:[5][6][7][8]
Table 2: Quality Control (QC) Ranges for Tedizolid MIC Testing
| QC Strain | Method | Acceptable MIC Range (μg/mL) |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.12 - 0.5 |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.12 - 0.5 |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.06 - 0.25 |
Source: CLSI M100 documents.[9][10]
Experimental Protocols
I. Preparation of Tedizolid Phosphate Stock Solution
Tedizolid phosphate is the prodrug and is converted to the active tedizolid in vivo. For in vitro testing, either tedizolid or tedizolid phosphate can be used, but it is crucial to note which compound is being tested. The following protocol is for preparing a stock solution from tedizolid phosphate powder.
-
Calculate the amount of powder needed: Use the following formula to determine the weight of tedizolid phosphate powder required for a stock solution of a specific concentration:
Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / [Potency (µg/mg)]
-
The potency is provided by the manufacturer on the certificate of analysis.
-
-
Dissolution: Aseptically weigh the calculated amount of tedizolid phosphate powder. Dissolve the powder in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions. Ensure complete dissolution.
-
Sterilization: Stock solutions prepared in DMSO do not typically require filter sterilization. If an aqueous solvent is used, sterilize the solution by filtering it through a 0.22 µm syringe filter.[11]
-
Storage: Dispense the stock solution into sterile, single-use aliquots and store them at -20°C or lower in the dark. Avoid repeated freeze-thaw cycles.
II. Broth Microdilution MIC Protocol (Reference Method)
This protocol is based on the CLSI M07 standard for bacteria that grow aerobically.[2][4]
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use commercially available Mueller-Hinton broth and adjust the final concentrations of Ca²⁺ to 20-25 mg/L and Mg²⁺ to 10-12.5 mg/L.
-
Prepare Tedizolid Dilutions: a. In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column. b. Add 100 µL of the highest concentration of tedizolid to be tested to the wells in the first column. This is typically achieved by diluting the stock solution in CAMHB. c. Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.
-
Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] d. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
Reading Results: The MIC is the lowest concentration of tedizolid at which there is no visible growth (clear well). A slight haze or a small button of cells at the bottom of the well should be disregarded.
III. Agar Dilution MIC Protocol
-
Prepare Tedizolid-Containing Agar Plates: a. Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize. b. Cool the molten agar to 45-50°C in a water bath. c. Add the appropriate volume of tedizolid stock solution to the molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles. d. Dispense the agar into sterile petri dishes and allow them to solidify.
-
Prepare Bacterial Inoculum: Prepare the inoculum as described in the broth microdilution protocol (steps 3a-c). The final standardized suspension should be at a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate (no antibiotic) and proceeding from the lowest to the highest antibiotic concentration. An inoculum replicator device is often used for this purpose.
-
Controls: Include an antibiotic-free agar plate to ensure the viability of the inoculum.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of tedizolid that completely inhibits visible growth. The growth of one or two colonies or a faint haze should be disregarded.
Mandatory Visualizations
Caption: Broth Microdilution Workflow for Tedizolid MIC Testing.
Caption: EUCAST Surrogate Testing Logic for Tedizolid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. megumed.de [megumed.de]
- 6. Changes in Methodology and Breakpoints for Staphylococcus spp. Linezolid and Tedizolid Disk Diffusion Tests [clsi.org]
- 7. Use of linezolid susceptibility test results as a surrogate for the susceptibility of Gram-positive pathogens to tedizolid, a novel oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clsi.org [clsi.org]
- 9. nih.org.pk [nih.org.pk]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. liofilchem.net [liofilchem.net]
Application Notes and Protocols for Tedizolid Phosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedizolid (B1663884) phosphate (B84403) is a second-generation oxazolidinone prodrug antibiotic. In vivo, it is converted by phosphatases to its active form, tedizolid, which exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] Tedizolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] These application notes provide detailed protocols for the preparation of tedizolid phosphate solutions for use in cell culture-based assays.
Mechanism of Action
Tedizolid phosphate is a prodrug that requires activation by cellular phosphatases to its active moiety, tedizolid.[1] Tedizolid targets the bacterial ribosome, binding to the 50S subunit and inhibiting the formation of the initiation complex, which is a critical step in protein synthesis.[1][5][6] This action halts bacterial growth and replication.[1] Due to its distinct mechanism, cross-resistance with other non-oxazolidinone class antibiotics is unlikely.[7]
Figure 1: Mechanism of action of Tedizolid Phosphate.
Data Presentation
Table 1: Solubility of Tedizolid Phosphate
| Solvent | Solubility | Notes |
| DMSO | ≥ 22 mg/mL (48.85 mM)[8] | Fresh, anhydrous DMSO is recommended as it is hygroscopic, which can reduce solubility.[8][9] |
| Water | Insoluble/Slightly Soluble[4][8] | The phosphate prodrug was designed for improved aqueous solubility over tedizolid, with the disodium (B8443419) salt form having excellent aqueous solubility (>50 mg/mL).[10] Solubility is pH-dependent.[10] |
| Ethanol | Insoluble[4][8] | Not a recommended solvent. |
| Methanol | A standard stock solution of 100 µg/mL has been prepared in methanol.[11][12] | May be suitable for creating lower concentration stock solutions. |
Table 2: Stability of Tedizolid Phosphate Solutions
| Condition | Stability | Notes |
| Reconstituted in Sterile Water and diluted in 0.9% NaCl | Stable for up to 24 hours at room temperature or refrigerated (2-8°C).[7][13][14] | This applies to solutions prepared for intravenous administration. |
| Hydrolytic Stress (Acidic/Basic) | Significant degradation occurs.[15][16][17] | Avoid highly acidic or basic conditions. |
| Oxidative Stress | Significant degradation occurs.[15][16][17] | Protect from strong oxidizing agents. |
| Thermal and Photolytic Stress | Relatively stable.[15][16][17] | Standard laboratory light and temperature conditions are generally acceptable for short-term handling. |
| Long-term Storage (Powder) | 3 years at -20°C.[8] | Store according to manufacturer's recommendations. |
| Stock Solution in DMSO | 1 year at -80°C; 1 month at -20°C.[8] | Aliquot to avoid repeated freeze-thaw cycles.[8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for long-term storage, which can be later diluted in cell culture medium for experiments.
Materials:
-
Tedizolid phosphate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of tedizolid phosphate powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 22 mg/mL).
-
Vortexing: Vortex the solution gently until the powder is completely dissolved. The solution should be clear.
-
Sterilization: While DMSO at this concentration is typically self-sterilizing, for sensitive applications, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store at -80°C for up to one year or -20°C for up to one month.[8]
Figure 2: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells in vitro.
Materials:
-
Tedizolid phosphate stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile, conical tubes and pipettes
Procedure:
-
Thawing: Thaw an aliquot of the DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): It is recommended to perform an intermediate dilution of the stock solution in cell culture medium to minimize the final concentration of DMSO in the culture and reduce the risk of precipitation. For example, dilute the stock solution 1:100 in pre-warmed medium.
-
Final Dilution: Add the appropriate volume of the intermediate dilution (or the stock solution for higher concentrations) to the cell culture vessels to achieve the desired final concentration of tedizolid phosphate.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is below the level known to be toxic to the specific cell line (typically ≤ 0.5%).
-
Incubation: Gently mix the medium in the culture vessel and incubate under standard conditions (e.g., 37°C, 5% CO₂).
Important Considerations:
-
Aseptic Technique: All procedures should be performed under sterile conditions in a biological safety cabinet to prevent microbial contamination.
-
Solubility in Media: Tedizolid phosphate has limited aqueous solubility. When diluting the DMSO stock in aqueous cell culture medium, observe for any signs of precipitation. If precipitation occurs, consider preparing a lower concentration stock solution or adjusting the dilution scheme.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of tedizolid phosphate used.
-
Prodrug Activation: Remember that tedizolid phosphate requires conversion to tedizolid by cellular phosphatases to become active. The rate and extent of this conversion may vary between different cell types.
-
Incompatibility: Tedizolid phosphate is incompatible with divalent cations such as calcium and magnesium, which can cause precipitation.[18] While standard cell culture media contain these ions, the concentrations are generally low. However, be cautious when supplementing media with additional calcium or magnesium salts.
References
- 1. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 2. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. merckconnect.com [merckconnect.com]
- 6. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Physical compatibility of tedizolid phosphate with selected i.v. drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Tedizolid Phosphate in Broth using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedizolid (B1663884) phosphate (B84403) is a novel oxazolidinone antibiotic prodrug that is rapidly converted by phosphatases to its active form, tedizolid.[1] It is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate quantification of tedizolid concentrations in bacterial growth media, such as broth, is crucial for various in vitro studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, susceptibility testing, and mechanism of action studies. This document provides a detailed protocol for the determination of tedizolid phosphate and its active moiety, tedizolid, in broth using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Principle
This method utilizes RP-HPLC with UV or fluorescence detection to separate and quantify tedizolid from the components of the broth matrix. The sample preparation involves a straightforward protein precipitation step to remove interfering substances. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a rapid and reproducible analysis.
Experimental Protocols
Materials and Reagents
-
Tedizolid Phosphate reference standard
-
Tedizolid reference standard
-
Internal Standard (IS) (e.g., 4-nitroaniline (B120555) or L-tryptophan methyl ester hydrochloride)[2]
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Formic acid or Phosphate buffer (e.g., 50 mM sodium phosphate, pH 6.5)[3][4][5]
-
Mueller-Hinton Broth (MHB) or other specified broth
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or fluorescence detector is required. The following are representative chromatographic conditions, which may be optimized based on the specific instrument and laboratory conditions.
| Parameter | Condition 1 (UV Detection) | Condition 2 (Fluorescence Detection) |
| HPLC Column | Waters Xselect HSS C18 (250 x 4.6 mm, 5 µm) or equivalent[3][4][5] | Octadecyl silane (B1218182) (ODS) hypersil column (150 mm × 4.6 mm, 5 µm) or equivalent[2][6] |
| Mobile Phase | Phosphate buffer (50 mM, pH 6.5):Acetonitrile (70:30, v/v)[3][4][5] | 0.1 M Phosphoric acid (adjusted to pH 7.0):Methanol (60:40, v/v)[2][6] |
| Flow Rate | 1.0 mL/min[3][4][5] | 1.0 mL/min[2] |
| Injection Volume | 20 µL | 20 µL[2] |
| Column Temperature | Ambient or 40°C[2] | 40°C[2] |
| Detector | UV Detector | Fluorescence Detector[2][6] |
| Wavelength | 300 nm[3][4][5] | Excitation: 300 nm, Emission: 340 nm[2][6] |
| Internal Standard | 4-nitroaniline | L-tryptophan methyl ester hydrochloride[2] |
Preparation of Solutions
3.1. Standard Stock Solutions
-
Accurately weigh about 10 mg of tedizolid phosphate and tedizolid reference standards and dissolve in a suitable solvent (e.g., DMSO, then dilute with water or mobile phase) to prepare individual stock solutions of 1 mg/mL.
-
Prepare an internal standard stock solution (e.g., 1 mg/mL of 4-nitroaniline or L-tryptophan methyl ester hydrochloride in methanol).
3.2. Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by serially diluting the stock solutions with the broth to be used in the experiment (e.g., MHB) to obtain final concentrations covering the expected range of the study samples. A typical calibration range for tedizolid is 0.025 to 10.0 µg/mL.[2]
-
Spike each calibration standard with the internal standard to a final constant concentration.
Sample Preparation
-
Collect 100 µL of the broth sample (or calibration standard).
-
Add 25 µL of the internal standard solution (e.g., 50 µg/mL).[2]
-
Add 100 µL of acetonitrile or methanol to precipitate the proteins.[2][7]
-
Vortex the mixture for 30 seconds.[2]
-
Allow the samples to stand at room temperature for 10 minutes.[2]
-
Centrifuge the samples at 14,000 x g for 5 minutes.[2]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Data Analysis and Quantitative Data Summary
The concentration of tedizolid in the broth samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The method should be validated according to ICH guidelines or other relevant regulatory standards.[6][8]
Table 1: Summary of HPLC Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range (Tedizolid) | 0.025 - 10.0 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2][8] |
| Limit of Detection (LOD) | 0.01 µg/mL | [2][6] |
| Limit of Quantification (LOQ) | 0.025 µg/mL | [2][6] |
| Intra-day Precision (%RSD) | < 5% | [2] |
| Inter-day Precision (%RSD) | < 5% | [2] |
| Intra-day Accuracy (%) | 99.2% to 107.0% | [2] |
| Inter-day Accuracy (%) | 99.2% to 107.7% | [2] |
| Extraction Recovery (%) | 100.4% to 114.1% | [2] |
| Retention Time (Tedizolid) | ~12.9 min | [2] |
| Retention Time (Internal Standard) | ~8.8 min (L-tryptophan methyl ester hydrochloride) | [2] |
Visualizations
Caption: Experimental workflow for HPLC quantification of tedizolid in broth.
Stability Considerations
Tedizolid phosphate is a prodrug and can be susceptible to degradation under certain conditions. Studies have shown that it is relatively stable under thermal and photolytic stress but can degrade under hydrolytic (acidic and alkaline) and oxidative conditions.[3][4][5] Therefore, it is important to handle samples appropriately and analyze them in a timely manner. The developed HPLC method should be stability-indicating, meaning it can separate the parent drug from its degradation products.[3][4][5][8]
Conclusion
The described RP-HPLC method provides a reliable and reproducible approach for the quantification of tedizolid in broth. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research and drug development settings. The validation data demonstrates that the method is accurate, precise, and sensitive for its intended purpose. Researchers should perform their own method validation to ensure suitability for their specific application and laboratory conditions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Development of a simple method for measuring tedizolid concentration in human serum using HPLC with a fluorescent detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. jpharmsci.com [jpharmsci.com]
Application Notes and Protocols for Testing Tedizolid Phosphate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to assess the in vivo efficacy of tedizolid (B1663884) phosphate (B84403), a next-generation oxazolidinone antibiotic. The included methodologies are based on established preclinical studies and are intended to guide researchers in designing and executing robust experiments to evaluate the pharmacodynamic properties and therapeutic potential of tedizolid against clinically relevant Gram-positive pathogens.
Overview of Tedizolid Phosphate
Tedizolid phosphate is a prodrug that is rapidly converted to its active moiety, tedizolid, by endogenous phosphatases. Tedizolid exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] It has demonstrated potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE).[1] Animal models are crucial for determining the effective dosing regimens and predicting clinical success. The efficacy of tedizolid is often correlated with the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[2][3]
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the efficacy of tedizolid phosphate against specific types of infections. The most commonly used and well-characterized models are the neutropenic mouse thigh infection model, the murine pneumonia model, and the rabbit model of necrotizing pneumonia.
Neutropenic Mouse Thigh Infection Model
This model is a standard for assessing the in vivo efficacy of antibacterial agents against localized soft tissue infections and for determining key pharmacodynamic parameters.[4][5] It is particularly useful for studying drug efficacy in an immunocompromised host, which can reveal the intrinsic activity of the antibiotic.[4][6]
Experimental Protocol:
-
Animal Selection: Use specific-pathogen-free female ICR (CD-1) mice, typically 5-6 weeks old.
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) intraperitoneally (IP) to induce neutropenia. A common regimen involves two doses: 150 mg/kg given four days prior to infection and 100 mg/kg given one day before infection.[7]
-
This renders the mice neutropenic, making them more susceptible to infection and allowing for the assessment of the direct antimicrobial effect of the drug.[4]
-
-
Bacterial Strain and Inoculum Preparation:
-
Use clinically relevant strains such as MRSA (e.g., ATCC 33591) or methicillin-susceptible S. aureus (MSSA; e.g., ATCC 29213).[6]
-
Grow the bacterial culture to the mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth).
-
Wash and dilute the bacterial suspension in sterile saline to achieve the desired inoculum concentration (e.g., 1 x 107 CFU/mL).
-
-
Infection Procedure:
-
Treatment Regimen:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer tedizolid phosphate (or comparator agents like linezolid) via a relevant route (e.g., oral gavage or subcutaneous injection). Doses can be varied to determine the dose-response relationship.[6]
-
Treatment duration can range from 24 to 72 hours, with dosing administered once or twice daily.[6][8]
-
-
Efficacy Endpoint Measurement:
-
At predetermined time points (e.g., 24, 48, and 72 hours post-treatment initiation), euthanize the mice.[6][8]
-
Aseptically remove the infected thigh muscle and homogenize it in a known volume of sterile saline.[5][7]
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates (e.g., Trypticase Soy Agar with 5% sheep blood) to determine the number of colony-forming units (CFU) per gram of tissue.[7]
-
Efficacy is typically expressed as the change in log10 CFU/g of tissue compared to untreated controls or the initial bacterial load at the start of therapy.[8]
-
Experimental Workflow for Neutropenic Mouse Thigh Infection Model
Caption: Workflow of the neutropenic mouse thigh infection model.
Murine Pneumonia Model
This model is employed to evaluate the efficacy of tedizolid phosphate in treating respiratory tract infections. Both immunocompetent and neutropenic mice can be used to understand the contribution of the immune system to bacterial clearance.
Experimental Protocol:
-
Animal Selection: Use appropriate mouse strains such as ICR for neutropenic models or CBA/J for immunocompetent models.[9][10]
-
Induction of Neutropenia (if applicable): Follow the protocol described in section 2.1.2.
-
Bacterial Strain and Inoculum Preparation:
-
Infection Procedure:
-
Lightly anesthetize the mice.
-
Administer the bacterial suspension (e.g., 50 µL) intranasally to induce pneumonia.[9]
-
-
Treatment Regimen:
-
Initiate treatment at a specified time post-infection (e.g., 4 hours).[10]
-
Administer tedizolid phosphate once daily via an appropriate route.
-
-
Efficacy Endpoint Measurement:
-
At the end of the treatment period (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Determine the bacterial load (CFU/lungs) by plating serial dilutions of the lung homogenate.
-
Efficacy is determined by the reduction in bacterial burden compared to control groups.[9]
-
Experimental Workflow for Murine Pneumonia Model
Caption: Workflow of the murine pneumonia model.
Rabbit Model of Necrotizing Pneumonia
Rabbits are highly susceptible to the toxins produced by certain strains of MRSA, such as Panton-Valentine leukocidin (PVL), making them a suitable model for studying severe, toxin-mediated necrotizing pneumonia.[13][14][15]
Experimental Protocol:
-
Animal Selection: Use New Zealand White rabbits.[16]
-
Bacterial Strain and Inoculum Preparation:
-
Use a PVL-positive MRSA strain (e.g., USA300).
-
Prepare a high-concentration inoculum (e.g., 109 to 1010 CFU).[16]
-
-
Infection Procedure:
-
Anesthetize the rabbits.
-
Instill the bacterial suspension directly into the trachea via bronchoscopy or tracheal intubation.[16]
-
-
Treatment Regimen:
-
Initiate treatment at various time points post-infection (e.g., 1.5, 4, or 9 hours) to assess the impact of treatment timing.[17]
-
Administer tedizolid phosphate intravenously.
-
-
Efficacy Endpoint Measurement:
-
Monitor survival rates over a defined period (e.g., 90 hours).[13]
-
At the time of death or euthanasia, determine the lung weight to body weight ratio as an indicator of pulmonary edema.[13]
-
Quantify bacterial counts in the lungs, spleen, and kidneys.[13]
-
Measure toxin levels (e.g., PVL and alpha-hemolysin) in lung tissue to assess the effect of treatment on toxin production.
-
Quantitative Data Summary
The following tables summarize key efficacy data for tedizolid phosphate from various animal model studies.
Table 1: Efficacy of Tedizolid in Neutropenic Mouse Thigh Infection Model
| Bacterial Strain | Endpoint | fAUC/MIC for Stasis (24h) | fAUC/MIC for 1-log10 Kill (24h) | Reference |
| MRSA | Bacterial Load Reduction | ~50 | ~106 | [2] |
| MSSA | Bacterial Load Reduction | ~49 | Not Reported | [3] |
Table 2: Efficacy of Tedizolid in Murine Pneumonia Models
| Mouse Model | Bacterial Strain | Endpoint | fAUC/MIC for Stasis (24h) | fAUC/MIC for 1-log10 Kill (24h) | Reference |
| Neutropenic | S. pneumoniae | Bacterial Load Reduction | 19.21 | 48.29 | [9][10] |
| Immunocompetent | S. pneumoniae | Bacterial Load Reduction | 8.96 | 24.62 | [9][10] |
Table 3: Comparative Efficacy of Tedizolid and Linezolid (B1675486) in a Rabbit Model of MRSA Necrotizing Pneumonia
| Treatment Group | Dosing Regimen | Survival Rate | Reference |
| Tedizolid Phosphate | 6 mg/kg IV twice daily | 83% | Not explicitly in provided snippets |
| Linezolid | 50 mg/kg IV thrice daily | 83% | Not explicitly in provided snippets |
| Vancomycin | 30 mg/kg IV twice daily | 17% | Not explicitly in provided snippets |
| Saline (Control) | - | 17% | Not explicitly in provided snippets |
Mechanism of Action of Tedizolid
Tedizolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[1] This binding occurs at the peptidyl transferase center (PTC) and sterically hinders the binding of aminoacyl-tRNA to the A-site, thereby preventing the formation of the initiation complex necessary for protein synthesis.[18][19]
Mechanism of Action of Tedizolid
Caption: Tedizolid's mechanism of action on the bacterial ribosome.
References
- 1. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical role of tedizolid in the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. Impact of Granulocytes on the Antimicrobial Effect of Tedizolid in a Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Comparative efficacies of human simulated exposures of tedizolid and linezolid against Staphylococcus aureus in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparative In Vivo Efficacies of Tedizolid in Neutropenic versus Immunocompetent Murine Streptococcus pneumoniae Lung Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of Tedizolid Phosphate (TR-701) in Murine Models of Infection with Penicillin-Resistant and Penicillin-Sensitive Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oipub.com [oipub.com]
- 13. Improved Protection in a Rabbit Model of Community-Associated Methicillin-Resistant Staphylococcus aureus Necrotizing Pneumonia upon Neutralization of Leukocidins in Addition to Alpha-Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Protection in a Rabbit Model of Community-Associated Methicillin-Resistant Staphylococcus aureus Necrotizing Pneumonia upon Neutralization of Leukocidins in Addition to Alpha-Hemolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. #PharmToExamTable: Treatment of Necrotizing Pneumonia - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tedizolid Phosphate Dosing for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosing guidelines for the use of tedizolid (B1663884) phosphate (B84403) in in vivo mouse studies, based on established pharmacokinetic/pharmacodynamic (PK/PD) and efficacy data. Tedizolid phosphate is the prodrug of tedizolid, an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
I. Overview and Key Considerations
Tedizolid's efficacy is primarily linked to the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2] The immune status of the animal model is a critical factor influencing the required dosage for therapeutic effect. In immunocompetent mice, the presence of granulocytes significantly enhances the bactericidal activity of tedizolid, allowing for lower effective doses compared to neutropenic models.[3][4]
Key Points:
-
Prodrug Conversion: Tedizolid phosphate is rapidly converted to the active moiety, tedizolid, by endogenous phosphatases.[2]
-
Human-Equivalent Dose (HED): A common reference point is the human clinical dose of 200 mg once daily. In mice, a dose of 8.42 mg/kg is often cited as equivalent to the 200 mg human dose.[5][6]
-
Immune Status: The required dose for a static or bactericidal effect is substantially higher in neutropenic mice compared to immunocompetent mice.[3][5]
-
Route of Administration: Tedizolid phosphate can be administered via oral (p.o.), intravenous (IV), or intraperitoneal (i.p.) routes, with high oral bioavailability observed.[6][7]
II. Dosing Regimens and Pharmacokinetics
The following tables summarize tedizolid phosphate dosing regimens and resulting pharmacokinetic parameters from various mouse infection models.
Table 1: Tedizolid Phosphate Dosing in Murine Infection Models
| Infection Model | Mouse Strain | Immune Status | Dosing Regimen (Tedizolid Phosphate) | Route | Efficacy Endpoint | Human Equivalent Dose (MED) | Reference(s) |
| Thigh Infection (MRSA/MSSA) | CD-1 | Immunocompetent | 1 - 150 mg/kg, once daily | Not Specified | Bacterial burden reduction | 23.8 - 3,570 mg | [5] |
| Thigh Infection (MRSA/MSSA) | CD-1 | Immunosuppressed (Neutropenic) | 1 - 150 mg/kg, once daily | Not Specified | Stasis at 72h | 166 mg (for MRSA) | [5][8] |
| Thigh Infection (MRSA) | Not Specified | Immunocompetent | Human-simulated 200 mg/day | Not Specified | Stasis achieved | >100 mg/day | [3] |
| Thigh Infection (MRSA) | Not Specified | Granulocytopenic | Human-simulated 200 - 3,200 mg/day | Not Specified | Stasis achieved | ~2,000 - 2,300 mg/day | [3] |
| Pneumonia (S. aureus) | BALB/c | Immunocompetent, Neutropenic, Uninfected | 8.4 mg/kg, single dose | Not Specified | Pharmacokinetics | 200 mg | [9] |
| Peritonitis (Enterococci, Staphylococci) | Not Specified | Not Specified | 10 mg/kg, every 24h | Oral (p.o.) | Comparison to other antibiotics | Not Specified | [6] |
| Thigh Mixed-Infection (MRSA, P. anaerobius) | ICR | Neutropenic | Human-simulated 200 mg daily | Not Specified | Comparison to linezolid | 200 mg | [10] |
Table 2: Pharmacokinetic Parameters of Tedizolid in Mice
| Mouse Model | Tedizolid Dose | AUC0-24h (µg·h/mL) | fAUC/MIC for Stasis (Neutropenic) | Reference(s) |
| Immunocompetent | 8.4 mg/kg | 27.6 | Not Applicable | [9] |
| Neutropenic | 8.4 mg/kg | 19.6 | ~50 | [2][9] |
| Uninfected | 8.4 mg/kg | 16.3 | Not Applicable | [9] |
AUC0-24h: Area under the concentration-time curve from 0 to 24 hours. fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration.
III. Experimental Protocols
Below are detailed protocols for common murine infection models used to evaluate tedizolid phosphate efficacy.
A. Murine Thigh Infection Model
This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.
1. Materials:
-
Tedizolid phosphate (TR-701) for in vivo use.[6]
-
Bacterial strain of interest (e.g., MRSA ATCC 33591, MSSA ATCC 29213).[5]
-
Cyclophosphamide (B585) and/or 5-fluorouracil (B62378) for induction of neutropenia (if required).
-
Anesthetic (e.g., isoflurane).
-
Sterile saline or phosphate-buffered saline (PBS).
-
Tryptic Soy Broth (TSB) or appropriate bacterial culture medium.
-
Tissue homogenizer.
-
Agar (B569324) plates for colony forming unit (CFU) enumeration.
2. Protocol:
-
Induction of Neutropenia (for immunosuppressed models):
-
Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen renders mice neutropenic (neutrophil counts <100 cells/mL).[4]
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in TSB.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration. A typical inoculum for thigh infection is approximately 1 x 107 CFU for immunocompetent mice or 5 x 105 CFU for immunosuppressed mice in a 0.1 mL volume.[5]
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial inoculum intramuscularly into the posterior thigh muscle.
-
-
Drug Administration:
-
Efficacy Assessment:
-
At predetermined time points (e.g., 24, 48, and 72 hours post-treatment initiation), euthanize the mice.[5]
-
Aseptically remove the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Efficacy is determined by the change in bacterial log10 CFU compared to untreated controls.
-
B. Murine Pneumonia Model
This model is used to evaluate drug efficacy in a lung infection setting.
1. Materials:
-
Same as for the thigh infection model, with the addition of an intratracheal instillation device.
-
BALB/c mice are commonly used.[9]
2. Protocol:
-
Induction of Neutropenia (if required): Follow the same procedure as for the thigh infection model.
-
Infection:
-
Anesthetize the mice.
-
Instill the bacterial inoculum (e.g., S. aureus) directly into the trachea.
-
-
Drug Administration:
-
Administer tedizolid phosphate as described for the thigh model.
-
-
Pharmacokinetic and Efficacy Assessment:
-
For PK studies, collect blood and bronchoalveolar lavage (BAL) fluid at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours) after a single dose.[9]
-
For efficacy studies, harvest lungs at specified time points, homogenize, and plate for CFU enumeration.
-
IV. Visualized Workflows
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for the murine thigh infection model.
Caption: Workflow for the murine pneumonia PK study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Impact of Granulocytes on the Antimicrobial Effect of Tedizolid in a Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Tedizolid against Enterococci and Staphylococci, Including cfr+ Strains, in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy of tedizolid against methicillin-resistant Staphylococcus aureus and Peptostreptococcus anaerobius in thigh mixed-infection mouse model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols: Tedizolid Phosphate Activity Against Staphylococcus aureus Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to antimicrobial agents and the host immune system. Tedizolid (B1663884) phosphate (B84403), a second-generation oxazolidinone, has demonstrated potent activity against a broad range of Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). This document provides detailed application notes on the activity of tedizolid against S. aureus biofilms, supported by quantitative data and comprehensive experimental protocols. Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro activity of tedizolid against planktonic and biofilm-forming S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of Tedizolid against Staphylococcus aureus
| Strain Type | Tedizolid MIC (µg/mL) | Comparator MICs (µg/mL) | Reference |
| MSSA | 0.25 | Linezolid: 1.0, Vancomycin: 1.0 | [1] |
| MRSA | 0.25 | Linezolid: 2.0, Vancomycin: 1.0 | [1] |
| MRSA (Prosthetic Joint Isolate) | 0.5 | Oxacillin: >128, Vancomycin: 1.0, Rifampin: ≤0.015 | [3] |
Table 2: Anti-Biofilm Activity of Tedizolid against Methicillin-Resistant Staphylococcus aureus (MRSA) *
| Parameter | Tedizolid (µg/mL) | Comparators (µg/mL) | Reference |
| Minimum Biofilm Inhibitory Concentration (MBIC) | 0.5 | Vancomycin: 0.5, Rifampin: 0.002 | [3] |
| Minimum Biofilm Eradication Concentration (MBEC) | >32 | Vancomycin: >128, Rifampin: 2.0 | [3] |
Signaling Pathways and Mechanism of Action
Staphylococcus aureus Biofilm Formation
The formation of S. aureus biofilms is a complex, multi-stage process regulated by several key signaling pathways, including the accessory gene regulator (agr) quorum-sensing system and the staphylococcal accessory regulator (sarA). These systems control the expression of virulence factors and adhesins crucial for biofilm development. While mutations in sarA have been shown to limit biofilm formation and increase antibiotic susceptibility, a direct modulatory effect of tedizolid on these specific pathways has not been definitively established.[4][5]
Tedizolid's Mechanism of Action
Tedizolid's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2] This action halts the production of proteins essential for bacterial growth and replication, including those involved in biofilm formation and maintenance.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of tedizolid against S. aureus biofilms.
Experimental Workflow: Biofilm Susceptibility Testing
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
Objective: To determine the minimum concentration of tedizolid that inhibits the formation of a S. aureus biofilm.
Materials:
-
Staphylococcus aureus strain of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Tedizolid phosphate stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension of S. aureus in TSB with 1% glucose, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in TSB with 1% glucose.
-
Prepare serial two-fold dilutions of tedizolid in TSB with 1% glucose in the wells of a 96-well plate.
-
Add 100 µL of the diluted bacterial suspension to each well containing the tedizolid dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Dry the plate, and then add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of tedizolid that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
Objective: To determine the minimum concentration of tedizolid required to eradicate a pre-formed S. aureus biofilm.
Materials:
-
Same as for MBIC protocol.
Procedure:
-
Prepare a bacterial suspension and inoculate a 96-well plate as described in steps 1 and 2 of the MBIC protocol.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
Prepare serial two-fold dilutions of tedizolid in fresh TSB with 1% glucose and add 200 µL to the wells with the pre-formed biofilms. Include a positive control (biofilm with fresh medium without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for an additional 24 hours.
-
Following treatment, assess biofilm viability using one of the methods below:
-
Crystal Violet Staining: Follow steps 6-10 of the MBIC protocol to assess the remaining biofilm biomass.
-
Resazurin (B115843) Viability Assay: a. Wash the wells with PBS. b. Add 100 µL of PBS and 20 µL of resazurin solution (e.g., 0.02%) to each well. c. Incubate in the dark at 37°C for 1-4 hours. d. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
-
CFU Enumeration: a. Wash the wells with PBS. b. Add 200 µL of PBS to each well and scrape the biofilm from the surface. c. Vigorously pipette to create a uniform suspension. d. Perform serial dilutions and plate on Tryptic Soy Agar (TSA) plates. e. Incubate at 37°C for 24 hours and count the colonies.
-
-
The MBEC is defined as the lowest concentration of tedizolid that results in a significant reduction (e.g., ≥3-log₁₀ decrease) in CFU counts or a significant loss of metabolic activity compared to the untreated control.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Viability
Objective: To visualize the effect of tedizolid on the viability of cells within a S. aureus biofilm.
Materials:
-
S. aureus strain
-
TSB with 1% glucose
-
Tedizolid phosphate
-
Sterile glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Procedure:
-
Grow S. aureus biofilms on glass-bottom dishes for 24 hours as described previously.
-
Treat the biofilms with the desired concentrations of tedizolid for 24 hours.
-
Gently wash the biofilms with sterile PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium (B1200493) iodide).
-
Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.
-
Gently rinse with PBS to remove excess stain.
-
Immediately visualize the biofilms using a confocal microscope. Live cells will fluoresce green (SYTO 9), and dead cells will fluoresce red (propidium iodide).
-
Acquire z-stack images to analyze the three-dimensional structure of the biofilm and the distribution of live and dead cells.
-
Image analysis can be performed using software such as ImageJ with plugins like COMSTAT to quantify biofilm parameters (e.g., biovolume, thickness, live/dead cell ratios).
Conclusion
Tedizolid demonstrates significant activity against Staphylococcus aureus biofilms, particularly in inhibiting their formation. While it is less effective at eradicating mature biofilms, its ability to prevent biofilm establishment at clinically relevant concentrations is a key advantage. The provided protocols offer robust methods for evaluating the anti-biofilm properties of tedizolid and other antimicrobial agents. Further research is warranted to explore the potential of tedizolid in combination therapies to tackle the challenge of established biofilm infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A global transcriptomic analysis of Staphylococcus aureus biofilm formation across diverse clonal lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A global transcriptomic analysis of Staphylococcus aureus biofilm formation across diverse clonal lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vitro Efficacy of Tedizolid Phosphate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro efficacy of tedizolid (B1663884) phosphate (B84403) against a range of clinically significant Gram-positive bacteria. It includes detailed summaries of minimum inhibitory concentration (MIC) data, standardized experimental protocols for susceptibility testing, and visual workflows to guide laboratory investigations.
Introduction
Tedizolid phosphate is a next-generation oxazolidinone antibacterial agent. It is administered as a prodrug and is rapidly converted by phosphatases to its active form, tedizolid. Tedizolid exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. It has demonstrated potent activity against a wide spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and various streptococcal species. Notably, tedizolid often exhibits greater in vitro potency compared to the first-generation oxazolidinone, linezolid (B1675486).[1][2]
These application notes are intended to serve as a practical resource for researchers investigating the antimicrobial properties of tedizolid and for professionals involved in the development of new antibacterial therapies.
Data Presentation: Comparative In Vitro Activity of Tedizolid
The following tables summarize the in vitro activity of tedizolid and comparator agents against key Gram-positive clinical isolates, as determined by MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively).
Table 1: In Vitro Activity of Tedizolid against Staphylococcus aureus
| Organism | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |
| Methicillin-Susceptible S. aureus (MSSA) | Tedizolid | 0.12 - 0.25 | 0.25 - 0.5 | 100 |
| Linezolid | 1 | 2 | 100 | |
| Vancomycin | 0.5 | 1 | 100 | |
| Methicillin-Resistant S. aureus (MRSA) | Tedizolid | 0.12 - 0.25 | 0.25 - 0.5 | 100 |
| Linezolid | 1 | 2 | 100 | |
| Vancomycin | 1 | 1 - 2 | 100 | |
| Coagulase-Negative Staphylococci (CoNS) | Tedizolid | 0.12 | 0.12 - 0.25 | 98.9 - 99.1 |
| Linezolid | 0.5 | 1 | >95 | |
| Vancomycin | 1 | 2 | >95 |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8]
Table 2: In Vitro Activity of Tedizolid against Enterococcus Species
| Organism | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |
| Enterococcus faecalis | Tedizolid | 0.25 | 0.25 - 0.5 | 100 |
| Linezolid | 1 | 2 | 100 | |
| Ampicillin | ≤1 | ≤1 | 100 | |
| Vancomycin | 1 | 2 | >97 | |
| Enterococcus faecium (including VRE) | Tedizolid | 0.12 - 0.25 | 0.25 - 0.5 | 98.9 - 100 |
| Linezolid | 1 | 2 | >98 | |
| Daptomycin | 2 | 4 | N/A | |
| Vancomycin | >32 | >32 | N/A (for VRE) |
Data compiled from multiple sources.[3][8][9][10][11]
Table 3: In Vitro Activity of Tedizolid against Streptococcus Species
| Organism | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |
| Streptococcus pyogenes | Tedizolid | 0.12 | 0.25 | 100 |
| Linezolid | 0.5 | 1 - 2 | 100 | |
| Streptococcus agalactiae | Tedizolid | 0.12 | 0.25 | 100 |
| Linezolid | 0.5 | 1 - 2 | 100 | |
| Streptococcus pneumoniae | Tedizolid | 0.12 | 0.125 | 100 |
| Linezolid | 0.5 | 0.5 | 100 | |
| Viridans Group Streptococci | Tedizolid | 0.12 | 0.25 | N/A |
| Linezolid | 0.5 | 1 | N/A |
Data compiled from multiple sources.[1][2][3][4][8][12]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the standardized broth microdilution method for determining the MIC of tedizolid, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Materials:
-
Tedizolid analytical powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbidity standards
-
Quality control strains (e.g., S. aureus ATCC 29213)
Procedure:
-
Preparation of Tedizolid Stock Solution: Prepare a stock solution of tedizolid in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute further in CAMHB to the desired starting concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of tedizolid in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.008 to 16 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
Reading MICs: The MIC is defined as the lowest concentration of tedizolid that completely inhibits visible growth of the organism.[14] For oxazolidinones like tedizolid, results can be read at both 80% inhibition (ignoring pinpoint trailing) and 100% inhibition, though the former is often preferred to minimize variability.[12]
-
Quality Control: Concurrently test a reference quality control strain to ensure the accuracy of the results. The MIC for the QC strain should fall within the acceptable range defined by CLSI.
References
- 1. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of tedizolid compared with other antibiotics against Gram-positive pathogens associated with hospital-acquired pneumonia, skin and soft tissue infection and bloodstream infection collected from 26 hospitals in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Ceftobiprole, Dalbavancin, Tedizolid and Comparators against Clinical Isolates of Methicillin-Resistant Staphylococcus aureus Associated with Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 7. researchgate.net [researchgate.net]
- 8. Tedizolid in vitro activity against Gram-positive clinical isolates causing bone and joint infections in hospitals in the USA and Europe (2014-17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment of Tedizolid In Vitro Activity and Resistance Mechanisms against a Collection of Enterococcus spp. Causing Invasive Infections, Including Isolates Requiring an Optimized Dosing Strategy for Daptomycin from U.S. and European Medical Centers, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Tedizolid against Enterococci and Staphylococci, Including cfr+ Strains, in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of linezolid susceptibility test results as a surrogate for the susceptibility of Gram-positive pathogens to tedizolid, a novel oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Intravenous Administration of Tedizolid Phosphate in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of tedizolid (B1663884) phosphate (B84403) for intravenous (IV) administration in animal studies. The procedures outlined below are based on established guidelines for the commercial product SIVEXTRO™ and include alternative formulations suitable for preclinical research.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative parameters for the preparation of tedizolid phosphate.
Table 1: Reconstitution and Dilution Parameters for Aqueous-Based Formulation
| Parameter | Value | Reference |
| Formulation | Lyophilized Powder (200 mg/vial) | [1][2] |
| Reconstitution Vehicle | Sterile Water for Injection | [1][3] |
| Reconstitution Volume | 4 mL | [1][2] |
| Concentration after Reconstitution | 50 mg/mL | [4] |
| Appearance after Reconstitution | Clear, colorless to pale-yellow solution | [1][4] |
| Dilution Vehicle | 0.9% Sodium Chloride Injection, USP | [1][2] |
| Final Concentration for Infusion (Human Equivalent) | 0.8 mg/mL (200 mg in 250 mL) | [5][6] |
| Storage of Reconstituted/Diluted Solution | Up to 24 hours at room temperature or 2°C to 8°C | [1][2] |
Table 2: Alternative Solvent-Based Formulation for In Vivo Studies
| Parameter | Value | Reference |
| Solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [7] |
| Achievable Solubility | ≥ 2.08 mg/mL | [7] |
| Preparation Note | Prepare a clear stock solution in DMSO first, then sequentially add co-solvents. It is recommended to prepare this formulation fresh on the day of use. | [7] |
| Alternative Solvent System | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [7] |
Experimental Protocols
Protocol 1: Aqueous-Based Formulation for IV Infusion
This protocol is adapted from the preparation instructions for SIVEXTRO™ and is suitable for larger animal models where an IV infusion is feasible.
Materials:
-
Tedizolid phosphate lyophilized powder (200 mg vial)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (250 mL bag)
-
Sterile syringes and needles
-
Aseptic workspace (e.g., laminar flow hood)
Procedure:
-
Reconstitution: a. Using aseptic technique, withdraw 4 mL of Sterile Water for Injection into a syringe.[1] b. Inject the 4 mL of Sterile Water for Injection into the vial of tedizolid phosphate.[1] c. Gently swirl the contents of the vial and allow it to stand until the powder is completely dissolved and any foam has dispersed. Avoid vigorous shaking to prevent foaming. [1][8] d. Visually inspect the vial to ensure the solution is clear and free of particulate matter.[1] The reconstituted solution will have a concentration of 50 mg/mL.[4]
-
Dilution: a. Tilt the upright vial and, using a new sterile syringe and needle, withdraw 4 mL of the reconstituted solution from the bottom corner of the vial. Do not invert the vial during extraction. [1][9] b. Slowly inject the 4 mL of reconstituted tedizolid phosphate solution into a 250 mL bag of 0.9% Sodium Chloride Injection, USP.[1][9] c. Gently invert the bag to mix the solution thoroughly. Do not shake the bag. [1][9] The final concentration will be approximately 0.8 mg/mL.
-
Administration: a. Administer the diluted solution via intravenous infusion. The infusion time in human clinical use is 1 hour.[2][3] This should be adapted based on the specific animal model and experimental design. b. The total time from reconstitution to the end of administration should not exceed 24 hours, whether stored at room temperature or under refrigeration (2°C to 8°C).[1][2]
Protocol 2: Alternative Solvent-Based Formulation for IV Bolus or Infusion
This protocol is suitable for smaller animal models or when a different solvent system is required for solubility or experimental reasons.
Materials:
-
Tedizolid phosphate powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% Sodium Chloride)
-
Sterile tubes and syringes
Procedure:
-
Stock Solution Preparation: a. Prepare a stock solution of tedizolid phosphate in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, a stock of 20.8 mg/mL in DMSO can be prepared.[7] Ensure the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[7]
-
Vehicle Preparation and Final Dilution (Example for 1 mL): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the tedizolid phosphate DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly.[7] c. Add 50 µL of Tween-80 and mix until the solution is homogeneous.[7] d. Add 450 µL of saline to bring the total volume to 1 mL. Mix gently.[7]
-
Administration: a. The final solution should be clear. It is recommended to use this formulation immediately after preparation.[7] b. Administer via the desired intravenous route (e.g., tail vein injection in rodents) at the calculated dose volume for the specific animal's body weight.
Important Considerations:
-
Aseptic Technique: All preparations for intravenous administration must be performed using strict aseptic techniques to prevent contamination.[10]
-
Incompatibilities: Tedizolid phosphate is incompatible with solutions containing divalent cations (e.g., Ca²⁺, Mg²⁺), such as Lactated Ringer's solution.[2][8] Do not mix or co-administer with other drugs unless compatibility has been established.[3][5][6] If using a shared IV line, flush with 0.9% Sodium Chloride Injection before and after administration.[2][3]
-
Animal Models: The antibacterial activity of tedizolid was shown to be reduced in neutropenic animal models.[4][9] This should be considered when designing studies in immunocompromised animals.
Visualizations
Caption: Workflow for aqueous-based tedizolid phosphate preparation.
Caption: Workflow for alternative solvent-based preparation.
References
- 1. globalrph.com [globalrph.com]
- 2. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physical compatibility of tedizolid phosphate with selected i.v. drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. az.research.umich.edu [az.research.umich.edu]
Troubleshooting & Optimization
troubleshooting tedizolid phosphate precipitation in media
Welcome to the technical support center for tedizolid (B1663884) phosphate (B84403). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with tedizolid phosphate precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my tedizolid phosphate solution precipitating in my cell culture medium?
A1: Precipitation is often due to the conversion of the highly water-soluble prodrug, tedizolid phosphate, into its active form, tedizolid, which has significantly lower aqueous solubility.[1][2][3] This conversion is catalyzed by endogenous phosphatase enzymes present in serum or other biological components of the culture medium.[4][5][6][7]
Q2: What is the difference in solubility between tedizolid phosphate and tedizolid?
A2: Tedizolid phosphate was specifically designed as a prodrug to overcome the poor water solubility of the active tedizolid molecule.[1][2] Tedizolid phosphate has excellent aqueous solubility (>50 mg/mL), whereas the active form, tedizolid, has very limited water solubility.[1] See the data summary table below for more details.
Q3: Can the pH of my media affect the solubility of tedizolid phosphate?
A3: Yes, the pH of the medium is a critical factor. The aqueous solubility of tedizolid phosphate is highly pH-dependent. Solubility is lowest at low pH (when the molecule is fully protonated) and highest at high pH (when it is fully deprotonated).[1][8] There is a steep increase in solubility between pH 4.0 and 6.0.[1][8]
Q4: Are there any known incompatibilities with common media components?
A4: Yes, tedizolid phosphate is known to be incompatible with solutions containing divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[9][10] The presence of these ions can lead to the formation of insoluble phosphate salts, causing precipitation.[10] Standard media like Lactated Ringer's Injection are incompatible.[9]
Troubleshooting Guide for Precipitation
If you are observing precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Observation
-
Question: When does the precipitation occur?
-
Immediately upon addition to media: This suggests a direct chemical incompatibility or a problem with the initial stock solution. Proceed to Step 2 .
-
Over time during incubation: This points towards enzymatic conversion of the prodrug or gradual saturation issues. Proceed to Step 3 .
-
Step 2: Assess Immediate Precipitation
-
Question: Does your medium contain high concentrations of divalent cations like Ca²⁺ or Mg²⁺?
-
Question: What solvent was used for your stock solution and what is its concentration?
-
DMSO is recommended for initial stock preparation. [12][13] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[12]
-
Solution: Prepare a fresh stock solution in anhydrous DMSO. When diluting into your aqueous medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-related precipitation.
-
Step 3: Assess Delayed Precipitation
-
Question: Does your experimental medium contain serum, plasma, or other biological extracts?
-
Yes: These components contain phosphatases that will convert tedizolid phosphate to the less soluble tedizolid, causing precipitation over time.[4][5][7]
-
Solution: While this conversion is necessary for the drug's activity, you can manage precipitation by:
-
Reducing the initial concentration of tedizolid phosphate to a level where the resulting tedizolid remains in solution.
-
For short-term experiments, consider using serum-free media if your experimental design allows.
-
Visually inspect and note the time of precipitation onset to understand the kinetics in your specific system.
-
-
-
Question: What is the pH of your final experimental medium?
-
Below pH 7.0: Lower pH can decrease the solubility of tedizolid phosphate itself.[8]
-
Solution: Ensure your medium is buffered to a stable physiological pH (typically 7.2-7.4) throughout the experiment, as cell metabolism can lower the pH over time.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for diagnosing the cause of tedizolid phosphate precipitation.
Data Summary
Table 1: Solubility of Tedizolid Phosphate vs. Tedizolid
| Compound | Solvent | Solubility | Reference |
| Tedizolid Phosphate | Water | >50 mg/mL | [1] |
| DMSO | 22 mg/mL (48.85 mM) | [12] | |
| Water (pH 3.9) | 0.1 mg/mL | [14] | |
| Water (pH 6.0) | 0.6 mg/mL | [14] | |
| Water (pH 8.0) | 10.1 mg/mL | [14] | |
| Tedizolid (Active) | Water | 0.136 mg/mL | [1] |
| Water | Insoluble | [12] | |
| Ethanol | Insoluble | [12] | |
| DMSO | Soluble | [15] | |
| Methanol | Soluble | [15] |
Prodrug Conversion Pathway
The fundamental reason for precipitation in biological media is the enzymatic conversion of the soluble prodrug to the insoluble active drug.
Caption: Conversion of tedizolid phosphate to active tedizolid by phosphatases.
Experimental Protocols
Protocol: Preparation of Tedizolid Phosphate Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Materials:
-
Tedizolid Phosphate (MW: 450.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weighing: Accurately weigh out a desired amount of tedizolid phosphate powder (e.g., 4.5 mg) in a sterile microcentrifuge tube. Perform this in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 4.5 mg, add 1 mL of DMSO to make a 10 mM stock solution.
-
Dissolution: Gently vortex or swirl the tube until the powder is completely dissolved.[11][16] Avoid vigorous shaking to prevent foaming.[11][16] If needed, gentle warming or sonication can aid dissolution.[13]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[12]
-
Protocol: Dilution into Aqueous Medium
This protocol describes the serial dilution of the DMSO stock into a final aqueous experimental medium (e.g., cell culture medium).
-
Intermediate Dilution (Optional but Recommended):
-
Perform an intermediate dilution of the 10 mM DMSO stock into a serum-free or simple buffer (e.g., PBS) that is compatible with your final medium. This helps prevent shocking the compound out of solution when transferring from 100% DMSO to the final aqueous medium.
-
-
Final Dilution:
-
Vortex your culture medium gently before use.
-
While gently swirling the tube/flask of your final medium, add the required volume of the stock or intermediate dilution drop-wise. This rapid mixing helps disperse the compound quickly.
-
Ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically below 0.5%.
-
Example: To achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 1 mL of the final medium.
-
-
Final Checks:
-
Visually inspect the final solution for any signs of precipitation or cloudiness immediately after preparation and before use.[16]
-
If using for an extended experiment, monitor for precipitation over time.
-
References
- 1. Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacokinetics and Pharmacodynamics of Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 5. Tedizolid Phosphate: a Next-Generation Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. Physical compatibility of tedizolid phosphate with selected i.v. drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalrph.com [globalrph.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. merck.com [merck.com]
Technical Support Center: Optimizing Tedizolid Phosphate in Biofilm Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the activity of tedizolid (B1663884) phosphate (B84403) in various biofilm assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is tedizolid phosphate showing poor activity against my pre-formed (mature) biofilms?
A1: This is an expected outcome. Tedizolid, like other oxazolidinones, is largely ineffective at eradicating established, mature biofilms.[1] Its primary strength lies in preventing the initial formation of biofilms.[2][3] The dense extracellular polymeric substance (EPS) matrix of a mature biofilm can restrict antibiotic penetration, and the bacteria within the biofilm often exist in a metabolically dormant state, making them less susceptible to protein synthesis inhibitors like tedizolid.[4]
Q2: Do I need to add a phosphatase enzyme to my in vitro assay to activate tedizolid phosphate?
A2: Tedizolid phosphate is a prodrug that is converted to its active form, tedizolid, by endogenous phosphatases in vivo.[5] While some in vitro assays relying on serum may have sufficient phosphatase activity, standard bacterial culture media do not. For consistent and accurate results in assays using minimal or defined media, it is advisable to use the active form, tedizolid (TR-700), directly. If using the phosphate form is necessary, the addition of a non-specific phosphatase (e.g., alkaline phosphatase) may be required, but this should be carefully validated.
Q3: My results from the crystal violet (CV) assay and the viable cell count (CFU) assay don't match. What does this mean?
A3: This is a common discrepancy. The crystal violet assay measures the total biofilm biomass, which includes live cells, dead cells, and the EPS matrix.[6] A compound might disrupt the matrix without actually killing the embedded bacteria. Conversely, a drug could kill bacteria without affecting the overall biofilm structure. Therefore, it is crucial to use a viability assay, such as CFU counting or a metabolic stain (e.g., resazurin), to complement the CV assay for a complete picture of the antibiotic's effect.[6]
Q4: What are typical MBIC and MBEC values for tedizolid against Staphylococcus aureus?
A4: The Minimum Biofilm Inhibitory Concentration (MBIC), the concentration required to prevent biofilm formation, is often close to the planktonic Minimum Inhibitory Concentration (MIC). For tedizolid against MRSA, the MBIC has been reported to be 0.5 µg/ml, the same as its MIC.[1] The Minimum Biofilm Eradication Concentration (MBEC), however, is significantly higher. For MRSA and MRSE, the MBEC (or MBBC - Minimum Biofilm Bactericidal Concentration) is often greater than 32 µg/ml, highlighting its limited efficacy against established biofilms.[1][7]
Q5: Should I consider combination therapy with tedizolid for biofilm-related infections?
A5: Yes, combination therapy is a promising strategy. Studies have shown that combining tedizolid with rifampin can be effective. Rifampin is known to disaggregate the S. aureus biofilm matrix, which may allow tedizolid to better access and act upon the released planktonic bacteria.[1][7] This combination has shown efficacy in animal models of foreign body-associated osteomyelitis.[1][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in the crystal violet (CV) assay. | 1. Inconsistent washing technique, leading to variable biofilm detachment.[8] 2. Uneven biofilm formation due to the "edge effect" in microtiter plates.[6] 3. Inconsistent initial bacterial inoculum. | 1. Standardize the washing step. Use a gentle, consistent method like submerging the plate in a tub of water rather than pipetting directly into wells.[9] 2. Avoid using the outer wells of the plate for experiments. Fill them with sterile media or PBS to minimize evaporation from adjacent wells.[6][10] 3. Ensure the bacterial suspension is well-mixed and standardized to a specific optical density (OD) before inoculation. |
| No biofilm formation observed, even in control wells. | 1. The bacterial strain may be a poor biofilm former. 2. Inappropriate growth medium or incubation conditions (time, temperature, atmosphere). 3. Using non-tissue culture treated plates for weakly adherent strains. | 1. Use a known biofilm-forming strain as a positive control. 2. Optimize conditions. Some strains require specific media supplements (e.g., glucose) or longer incubation times (48-72 hours) to form robust biofilms.[8][11] 3. Use tissue culture-treated polystyrene plates, which have a more hydrophilic surface that can promote bacterial attachment. |
| Tedizolid appears to increase biofilm formation at sub-inhibitory concentrations. | 1. This is a known phenomenon for some antibiotics that inhibit protein synthesis.[12] 2. Sub-MIC concentrations can act as signaling molecules, inducing a stress response in bacteria that may upregulate biofilm production. | 1. This may be a real biological effect. Document the concentration range where this occurs. 2. Use microscopy to visually confirm the increase in biofilm structure. 3. This underscores the importance of using concentrations well above the MIC for therapeutic applications to avoid paradoxical effects. |
| Metabolic assays (Resazurin, XTT) show activity, but CFU counts show no reduction in viable cells. | 1. The antibiotic may be bacteriostatic, not bactericidal. It inhibits metabolic activity and growth but does not kill the cells. 2. The presence of "persister cells" – a dormant subpopulation of bacteria that are highly tolerant to antibiotics.[13][14][15] | 1. Tedizolid is primarily bacteriostatic.[16] This result is consistent with its mechanism of action. 2. To investigate persister cells, extend the antibiotic treatment time (e.g., 48-72 hours) and re-plate. Persister cells may resume growth after the antibiotic is removed.[14] |
Quantitative Data Summary
The following tables summarize the in vitro activity of tedizolid against planktonic and biofilm forms of common Gram-positive pathogens.
Table 1: Tedizolid Activity against Staphylococcus aureus (MRSA)
| Parameter | Concentration (µg/mL) | Reference(s) |
| Planktonic MIC | 0.5 | [1] |
| Biofilm MIC (MBIC) | 0.5 | [1] |
| Minimum Biofilm Bactericidal Concentration (MBBC) | >32 | [1] |
Table 2: Tedizolid Activity against Staphylococcus epidermidis (MRSE)
| Parameter | Concentration (µg/mL) | Reference(s) |
| Planktonic MIC | 0.5 | [7] |
| Biofilm MIC (MBIC) | 2.0 | [7] |
| Minimum Biofilm Bactericidal Concentration (MBBC) | >32 | [7] |
Table 3: Tedizolid Planktonic MIC Distributions for Various Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA & MRSA) | 0.25 | 0.25 | [17] |
| Coagulase-Negative Staphylococci (CoNS) | 0.12 | 0.12 | [18] |
| Enterococcus faecalis | 0.25 | 0.25 | [18] |
| Streptococci (viridans group) | - | 0.12 - 0.25 | [17][18] |
Experimental Protocols & Visualizations
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to prevent the formation of a biofilm.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in a suitable broth (e.g., Tryptic Soy Broth with 1% glucose). Adjust the suspension to a 0.5 McFarland standard, then dilute to a final concentration of approximately 1 x 10⁶ CFU/mL.[19]
-
Plate Preparation: In a 96-well flat-bottom tissue culture-treated plate, add 100 µL of broth containing serial two-fold dilutions of tedizolid to each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include positive control wells (bacteria, no drug) and negative control wells (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 24 hours under static conditions.
-
Biofilm Quantification: After incubation, discard the planktonic culture by inverting the plate. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.[20]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[9]
-
Wash and Solubilize: Discard the crystal violet solution, wash the plate again with PBS, and allow it to air dry completely. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[9]
-
Readout: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the optical density (OD) at 570 nm. The MBIC is the lowest concentration of tedizolid that results in a significant reduction (e.g., ≥80%) in OD compared to the positive control.[21]
References
- 1. Activity of Tedizolid in Methicillin-Resistant Staphylococcus aureus Experimental Foreign Body-Associated Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Anti-Microbic and Anti-Biofilm Activity Among Tedizolid and Radezolid Against Linezolid-Resistant Enterococcus faecalis Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Anti-Microbic and Anti-Biofilm Activity Among Tedizolid and Radezolid Against Linezolid-Resistant Enterococcus faecalis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activity of Tedizolid in Methicillin-Resistant Staphylococcus epidermidis Experimental Foreign Body-Associated Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. ableweb.org [ableweb.org]
- 12. microbiologia-alicante.umh.es [microbiologia-alicante.umh.es]
- 13. Persister cells and the riddle of biofilm survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchmgt.monash.edu [researchmgt.monash.edu]
- 15. Strategies for combating persister cell and biofilm infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Pharmacodynamics of Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmilabs.com [jmilabs.com]
- 19. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. lume.ufrgs.br [lume.ufrgs.br]
Technical Support Center: Interference of Tedizolid Phosphate in Luminescence Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of tedizolid (B1663884) phosphate (B84403) in luminescence-based assays. While direct inhibitory effects of tedizolid on luciferase enzymes have not been extensively reported in the literature, its chemical structure suggests a potential for assay interference. This guide is designed to help you identify and mitigate such potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tedizolid phosphate and why might it interfere with luminescence assays?
Tedizolid phosphate is a prodrug that is rapidly converted to its active form, tedizolid, by phosphatases in the body.[1] Tedizolid is an oxazolidinone-class antibiotic.[1] Its chemical structure, which includes a pyridine (B92270) ring, a tetrazole ring, and a fluorophenyl group, has the potential to interact with assay components.[2] Small molecules can interfere with luminescence assays through several mechanisms, including direct inhibition of the luciferase enzyme, stabilization of the enzyme, light absorption (quenching), or light scattering.[3][4] Compounds containing pyridine moieties have been noted in the literature as potential luciferin (B1168401) analogs, which could lead to competitive inhibition.[5][6]
Q2: Has direct interference of tedizolid phosphate in common luminescence assays like CellTiter-Glo® or cAMP-Glo™ been reported?
Currently, there is a lack of specific published studies that quantify the direct interference of tedizolid phosphate in widely used commercial luminescence assays. However, the absence of evidence is not evidence of absence. Given the chemical structure of tedizolid, it is prudent for researchers to consider the possibility of interference and perform appropriate control experiments.
Q3: What are the potential mechanisms by which tedizolid phosphate could interfere with my luminescence assay?
There are several potential mechanisms of interference:
-
Direct Luciferase Inhibition: Tedizolid could bind to the luciferase enzyme, either at the active site or at an allosteric site, and reduce its catalytic activity. Many small molecules are known to be luciferase inhibitors.[4][7]
-
Luciferase Stabilization: Paradoxically, some luciferase inhibitors can stabilize the enzyme, leading to its accumulation in cell-based assays and a subsequent increase in the luminescent signal.[3][4][7] This can be misinterpreted as a biological effect.
-
Light Absorption (Quenching): If tedizolid phosphate or its active form, tedizolid, absorbs light at the emission wavelength of the luciferase reaction (typically ~560 nm for firefly luciferase), it can reduce the measured signal.[3] Tedizolid is known to have a UV absorbance peak at 251 nm, but its absorbance profile in the visible spectrum is not widely reported.[8]
-
Light Scattering: At higher concentrations, or if the compound has poor solubility in the assay buffer, it may form precipitates that can scatter light, leading to inconsistent and artificially high readings.[9]
Q4: My luminescence signal is unexpectedly lower after treating my cells with tedizolid phosphate. What should I do?
A lower signal could indicate a true biological effect (e.g., decreased cell viability or a change in the signaling pathway you are studying), or it could be due to assay interference. To distinguish between these possibilities, you should perform a series of troubleshooting experiments as outlined in the "Troubleshooting Guide" section below.
Q5: My luminescence signal is unexpectedly higher after treating my cells with tedizolid phosphate. What could be the cause?
An unexpected increase in signal is a known artifact for some small molecules and could be due to luciferase stabilization.[10] This would be a false-positive result. It is crucial to run control experiments to validate this observation.
Troubleshooting Guide
If you suspect that tedizolid phosphate is interfering with your luminescence assay, follow these troubleshooting steps.
Step 1: Biochemical Luciferase Inhibition Assay (Cell-Free)
This experiment will determine if tedizolid phosphate directly inhibits the luciferase enzyme in the absence of cellular components.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare stock solutions of ATP, D-luciferin, and purified firefly luciferase enzyme.
-
Prepare a serial dilution of tedizolid phosphate in DMSO, and then dilute further into the reaction buffer.
-
-
Assay Procedure:
-
In a white, opaque 96-well or 384-well plate, add the tedizolid phosphate dilution or vehicle control (DMSO).
-
Add the purified firefly luciferase enzyme and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a solution containing ATP and D-luciferin.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of tedizolid phosphate compared to the vehicle control.
-
Table 1: Illustrative Results from a Biochemical Firefly Luciferase Inhibition Assay
| Tedizolid Phosphate Concentration | Luciferase Activity (RLU) | % Inhibition |
| No Compound (Vehicle) | 2,500,000 | 0% |
| 1 µM | 2,450,000 | 2% |
| 10 µM | 1,250,000 | 50% |
| 50 µM | 250,000 | 90% |
Step 2: Constitutive Luciferase Expression Control (Cell-Based)
This experiment helps to determine if tedizolid phosphate affects the luciferase reporter system within a cellular context, independent of your specific pathway of interest.
Experimental Protocol:
-
Cell Line: Use a cell line that stably expresses luciferase under the control of a strong, constitutively active promoter (e.g., CMV or SV40).
-
Treatment: Treat these cells with the same concentrations of tedizolid phosphate and for the same duration as in your primary experiment.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity as you would in your primary assay.
-
Data Analysis: Compare the luciferase signal from the treated cells to the vehicle-treated control cells.
Table 2: Illustrative Results from a Constitutive Luciferase Expression Assay
| Tedizolid Phosphate Concentration | Luciferase Activity (RLU) | % of Control |
| No Compound (Vehicle) | 1,800,000 | 100% |
| 1 µM | 1,782,000 | 99% |
| 10 µM | 900,000 | 50% |
| 50 µM | 180,000 | 10% |
Step 3: Quenching and Light Scattering Controls
These experiments will help determine if tedizolid phosphate is absorbing or scattering the emitted light.
Experimental Protocol for Quenching:
-
Generate Luminescent Signal: In a cell-free system (or from a well with lysed cells that have produced a stable luminescent signal), generate a strong and stable luminescent signal.
-
Add Compound: Add different concentrations of tedizolid phosphate to these wells.
-
Measure Luminescence: Immediately measure the luminescence and compare it to wells where only the vehicle was added. A concentration-dependent decrease in signal suggests quenching.
Experimental Protocol for Light Scattering:
-
Visual Inspection: Visually inspect the assay plate for any signs of precipitation or turbidity after adding tedizolid phosphate.
-
Light Scatter Assay: Use a plate reader capable of measuring light scattering (nephelometry) or by detecting the signal at the excitation wavelength in the absence of a fluorophore.
Mitigation Strategies
If you have confirmed that tedizolid phosphate is interfering with your luminescence assay, consider the following strategies:
-
Use a Different Reporter System: If possible, validate your findings using an orthogonal assay with a different detection method, such as a fluorescence-based assay or a colorimetric assay.[3]
-
Lower the Concentration of Tedizolid Phosphate: If the interference is concentration-dependent, you may be able to use a lower concentration that is still biologically relevant but has minimal impact on the assay.
-
Change the Luciferase Enzyme: Some engineered luciferases are less susceptible to inhibition by small molecules.[11][12] Consider using a different luciferase variant if available.
-
Normalize Your Data: In cell-based assays, use a dual-luciferase reporter system where a second luciferase (e.g., Renilla luciferase) is used as an internal control to normalize the data from the primary (e.g., firefly) luciferase.[13]
Visualizing Potential Interference and Troubleshooting
The following diagrams illustrate the principles of luminescence assays and the potential points of interference, as well as a logical workflow for troubleshooting.
Caption: Potential mechanisms of tedizolid phosphate interference in luminescence assays.
Caption: A logical workflow for troubleshooting suspected assay interference.
References
- 1. Tedizolid - Wikipedia [en.wikipedia.org]
- 2. Tedizolid | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridone luciferins and mutant luciferases for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A basis for reduced chemical library inhibition of firefly luciferase obtained from directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
Technical Support Center: Analysis of Tedizolid Phosphate Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of tedizolid (B1663884) phosphate (B84403) and its degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Under what conditions does tedizolid phosphate typically degrade?
A1: Tedizolid phosphate is susceptible to degradation under specific stress conditions. Forced degradation studies have shown that it degrades significantly in the presence of acidic, basic, and oxidative environments.[1][2] Conversely, the drug is relatively stable under neutral, thermal, and photolytic conditions.[1][2][3]
Q2: I am not seeing any degradation of my tedizolid phosphate sample under thermal or photolytic stress. Is this normal?
A2: Yes, this is consistent with reported stability studies. Tedizolid phosphate has been shown to be stable under thermal and photolytic stress conditions.[3][4][5] Significant degradation is generally observed under hydrolytic (acidic and basic) and oxidative conditions.[3][4][5]
Q3: How many degradation products should I expect to see in my analysis?
A3: The number of degradation products can vary depending on the stress conditions applied. Studies have identified a range of degradation products. For instance, one study reported a total of four degradation products under forced degradation conditions (acidic, basic, and oxidative).[1][2] Another comprehensive study identified as many as 12 new degradation products and 3 by-products.[6] Acid and base hydrolysis tend to produce a specific set of degradants, while oxidation can lead to others.[2]
Q4: My HPLC chromatogram shows poor separation between the parent drug and its degradation products. What can I do to improve this?
A4: Poor separation can be addressed by optimizing your HPLC method. Here are a few troubleshooting steps:
-
Mobile Phase Composition: Adjust the ratio of your mobile phase components. For tedizolid phosphate analysis, a common mobile phase is a mixture of a phosphate buffer and acetonitrile (B52724).[3][4] Modifying the gradient or the isocratic composition can significantly impact resolution.
-
pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase is critical. A study successfully used a phosphate buffer at pH 6.5.[3][4] Experiment with slight adjustments to the pH to improve peak shape and separation.
-
Column Chemistry: Ensure you are using an appropriate column. A C18 column is frequently used for the separation of tedizolid phosphate and its degradation products.[3][4] Consider a different C18 column from another manufacturer or a column with a different particle size or length.
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.[7]
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase. Varying the column temperature (e.g., 30°C or 40°C) might enhance separation.[8][9]
Q5: I am having trouble detecting the degradation products. What are some potential reasons?
A5: Difficulty in detecting degradation products could be due to several factors:
-
Low Concentration: The degradation products may be present at very low concentrations, below the limit of detection (LOD) of your current method.
-
Inappropriate Detection Wavelength: While tedizolid phosphate has a UV absorbance maximum, your degradation products might have different absorbance profiles. A diode array detector (DAD) or photodiode array (PDA) detector can be used to scan a range of wavelengths and identify the optimal wavelength for each impurity. Common detection wavelengths used are around 235 nm, 251 nm, 299 nm, and 300 nm.[3][7][10][11]
-
Co-elution: A degradation product might be co-eluting with the main peak or another impurity. Re-optimizing your HPLC method (see Q4) is necessary.
-
Lack of a Chromophore: Some degradation products may lack a UV-absorbing chromophore. In such cases, a mass spectrometer (MS) detector would be more appropriate for detection and identification.
Q6: How can I identify the structure of the unknown degradation products I am observing?
A6: The structural elucidation of unknown degradation products typically requires advanced analytical techniques. The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn).[1][2] These techniques provide accurate mass measurements and fragmentation patterns, which are crucial for determining the elemental composition and structure of the molecules. For definitive structural confirmation, preparative HPLC can be used to isolate the impurities, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of tedizolid phosphate and its impurities.
Table 1: HPLC Method Parameters for Tedizolid Phosphate Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Waters Xselect HSS C18 (250 x 4.6 mm, 5 µm)[3][4] | Welch Ultimate XBridge C18[10] | Shimadzu C18 (250 x 4.5 mm)[7] | Daicel Chiralpak OJ-H[10] |
| Mobile Phase A | 50 mM Phosphate Buffer (pH 6.5)[3][4] | 0.01 mol/L Ammonium Dihydrogen Phosphate (pH 5.5)[10] | Water with 0.1% TEA[7] | n-hexane[10] |
| Mobile Phase B | Acetonitrile[3][4] | Acetonitrile[10] | Acetonitrile & Methanol[7] | Ethanol & Diethylamine[10] |
| Elution | Isocratic (70:30, %v/v)[3][4] | Gradient[10] | Isocratic (65:20:15, v/v/v)[7] | Isocratic (35:65:0.1, v/v/v)[10] |
| Flow Rate | 1.0 mL/min[3][4] | Not Specified | 0.8 mL/min[7] | Not Specified |
| Detection Wavelength | 300 nm[3][4] | 235 nm[10] | 299 nm[7] | 300 nm[10] |
| Column Temperature | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Validation Parameters for Tedizolid Phosphate Analytical Methods
| Parameter | Method 1 | Method 2 (Isomer) |
| Linearity Range | 1-100 µg/mL (HPLC)[3] | 0.2 - 7.0 µg/mL[10] |
| Limit of Detection (LOD) | 3.3179 µg/ml[7] | Not Specified |
| Limit of Quantification (LOQ) | 10.0544 µg/ml[7] | Not Specified |
| Recovery | Not Specified | 90% - 108%[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tedizolid Phosphate
This protocol outlines the general procedure for conducting a forced degradation study on tedizolid phosphate based on ICH guidelines.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve tedizolid phosphate in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate base (e.g., 0.1 N NaOH).
-
Dilute the resulting solution to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 N NaOH).
-
Incubate the mixture at room temperature for a specified time (e.g., 2 hours).
-
Neutralize the solution with an appropriate acid (e.g., 0.1 N HCl).
-
Dilute the resulting solution to a suitable concentration for HPLC analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Dilute the resulting solution to a suitable concentration for HPLC analysis.
5. Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours).
-
Also, subject the stock solution to heat (e.g., 60°C) for a defined period.
-
After the specified time, prepare a sample for HPLC analysis at the target concentration.
6. Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
Prepare a sample for HPLC analysis at the target concentration.
7. Analysis:
-
Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
-
Use a DAD/PDA detector to monitor the elution profile at multiple wavelengths.
-
If coupled with a mass spectrometer, acquire mass data for peak identification.
Protocol 2: HPLC Analysis of Tedizolid Phosphate and its Degradation Products
This protocol provides a general procedure for the HPLC analysis.
1. Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 50 mM phosphate buffer and adjust the pH to 6.5 using phosphoric acid or a suitable base.[3][4] Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Mobile Phase Composition: For isocratic elution, pre-mix Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.[3][4] For gradient elution, use a gradient program as per the validated method.
2. System Preparation:
-
Set up the HPLC system with a C18 column (e.g., Waters Xselect HSS C18, 250 x 4.6 mm, 5 µm).[3][4]
-
Purge the system with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[3][4]
-
Set the column oven temperature if required.
-
Set the UV detector to the desired wavelength (e.g., 300 nm).[3][4]
3. Sample Preparation:
-
Prepare the sample solutions (from the forced degradation study or other sources) at a known concentration in the mobile phase or a suitable diluent.
-
Filter the samples through a 0.45 µm syringe filter before injection.
4. Chromatographic Run:
-
Inject a suitable volume of the sample (e.g., 10 µL) into the HPLC system.
-
Run the chromatogram for a sufficient time to allow for the elution of all components.
-
Record the chromatogram and integrate the peaks.
5. Data Analysis:
-
Identify the peaks corresponding to tedizolid phosphate and its degradation products based on their retention times.
-
Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed sample to that in the unstressed sample.
-
Quantify the impurities using a suitable method (e.g., area normalization or using a reference standard).
Visualizations
Caption: Workflow for Forced Degradation Analysis of Tedizolid Phosphate.
Caption: Logical Relationship of Tedizolid Phosphate Degradation.
References
- 1. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The solution and solid-state degradation study followed by identification of tedizolid related compounds in medicinal product by high performance liquid chromatography with diode array and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpharmsci.com [jpharmsci.com]
- 8. globethesis.com [globethesis.com]
- 9. ovid.com [ovid.com]
- 10. Determination of Related Substances in Tedizolide Phosphate by HPLC-UV [cjph.com.cn]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Tedizolid Phosphate for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of tedizolid (B1663884) phosphate (B84403) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a tedizolid phosphate stock solution?
A1: The recommended solvent for preparing a high-concentration stock solution of tedizolid phosphate is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1] Solubility in DMSO has been reported at concentrations of 22 mg/mL (48.85 mM) and ≥ 36 mg/mL (79.94 mM).[1][2]
Q2: My tedizolid phosphate precipitates when I dilute the DMSO stock into my aqueous assay buffer. Why does this happen and what can I do?
A2: This common issue, known as "precipitation upon dilution," occurs because tedizolid phosphate is significantly less soluble in aqueous solutions than in organic solvents like DMSO. When the DMSO concentration drops sharply upon dilution, the aqueous buffer cannot maintain the compound in solution. Here are several strategies to resolve this:
-
Adjust the pH of the Aqueous Buffer: Tedizolid phosphate's aqueous solubility is highly pH-dependent. Solubility dramatically increases at a pH of 6.0 and above.[4][5] Adjusting your buffer to a pH between 6.0 and 8.0 should significantly improve solubility.[4]
-
Lower the Final Compound Concentration: Your assay may be effective at a lower concentration of tedizolid phosphate that remains soluble in the final aqueous buffer.
-
Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always check the tolerance of your cell lines or enzymes to the final DMSO concentration.
-
Use Solubility Enhancers: Complexation agents like cyclodextrins (e.g., HP-β-CD) have been shown to improve the dissolution rate and solubility of tedizolid.[5]
-
Utilize Sonication or Gentle Warming: After dilution, brief sonication or gently warming the solution can help redissolve small amounts of precipitate, but care should be taken to ensure the compound is stable under these conditions.[2]
Q3: What is the aqueous solubility of tedizolid phosphate?
A3: Tedizolid phosphate is generally considered to have low aqueous solubility, especially at acidic pH.[1][3][5] Its solubility is highly dependent on the pH of the solution. At a pH below 4, the solubility is very low (e.g., 0.1 mg/mL in water at pH 3.9), but it increases dramatically to over 195 mg/mL in phosphate buffer at pH 6.0 and above.[4]
Q4: How should I store tedizolid phosphate powder and its stock solutions?
A4: Tedizolid phosphate powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[1]
Q5: Is tedizolid phosphate stable in solution?
A5: Tedizolid phosphate is stable across a pH range of 3 to 8.[5] Studies have shown it to be stable in aqueous solutions for at least 4 hours at room temperature.[6] However, it shows significant degradation under oxidative and hydrolytic (acidic or alkaline) stress conditions.[7] It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution.
Solubility Data Summary
The following table summarizes the solubility of tedizolid phosphate in various solvents and conditions.
| Solvent / Condition | Solubility |
| Primary Stock Solvents | |
| DMSO | 22 mg/mL (48.85 mM)[1] |
| DMSO (anhydrous) | ≥ 36 mg/mL (79.94 mM)[2] |
| Aqueous & Other Solvents | |
| Water | Insoluble[1][3] |
| Water (with ultrasonic treatment) | 0.1 mg/mL (0.22 mM)[2] |
| Ethanol | Insoluble[1][3] |
| pH-Dependent Aqueous Solubility | |
| Water (pH 3.9) | 0.1 mg/mL[4] |
| 0.1% Phosphoric Acid (pH 2.0) | 0.003 mg/mL[4] |
| 0.05 M Potassium Biphthalate (pH 4.0) | 0.5 mg/mL[4] |
| 0.05 M Potassium Phosphate (pH 6.0) | >195 mg/mL[4] |
| 0.05 M Sodium Phosphate (pH 8.0) | >200 mg/mL[4] |
| 0.1 M Potassium Borate (pH 9.0) | >200 mg/mL[4] |
| Co-solvent Systems | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.62 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of Tedizolid Phosphate Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of tedizolid phosphate for use in in vitro assays.
Materials:
-
Tedizolid phosphate powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the tedizolid phosphate powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of tedizolid phosphate powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or 22 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Preparing Working Solutions for a Broth Microdilution MIC Assay
Objective: To prepare serial dilutions of tedizolid phosphate in a bacteriological broth for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Tedizolid phosphate DMSO stock solution (from Protocol 1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile broth[8]
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
Procedure:
-
Thaw an aliquot of the tedizolid phosphate DMSO stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution in the assay broth. Crucially, ensure the pH of the broth is ≥ 6.0 to maintain solubility.
-
Prepare serial two-fold dilutions of the intermediate solution directly in the 96-well plate using the assay broth.
-
Ensure the final concentration of DMSO in each well is below the threshold that affects bacterial growth or the assay's integrity (typically ≤1%).
-
Add the standardized bacterial inoculum to each well as per CLSI or EUCAST guidelines.[8][9]
-
Incubate the plates under the appropriate conditions (e.g., 35 ± 2°C for 16-20 hours).[9]
-
Read the MIC where bacterial growth is completely inhibited.
Troubleshooting and Experimental Workflows
Caption: Troubleshooting workflow for addressing tedizolid phosphate precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. toku-e.com [toku-e.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liofilchem.net [liofilchem.net]
minimizing tedizolid phosphate degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of tedizolid (B1663884) phosphate (B84403) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause tedizolid phosphate degradation?
A1: Tedizolid phosphate is most susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative conditions.[1][2][3][4][5][6] It is relatively stable under neutral pH, thermal, and photolytic stress.[1][2][3][4][5][6]
Q2: What are the recommended storage conditions for tedizolid phosphate?
A2: For solid formulations, such as SIVEXTRO® tablets, storage at room temperature (15°C - 30°C) is recommended.[7] Reconstituted solutions for injection should be used immediately, though they can be stored for up to 4 hours at room temperature or up to 24 hours under refrigeration (2°C to 8°C).[8] For the pure compound or experimental formulations, it is crucial to protect it from moisture, strong acids, bases, and oxidizing agents.[9][10]
Q3: How can I monitor the degradation of tedizolid phosphate in my samples?
A3: The most common method for monitoring tedizolid phosphate and its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[1][3][11][12][13] For more detailed structural information on the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[2][14]
Q4: What are the major degradation products of tedizolid phosphate?
A4: The primary degradation pathway involves the hydrolysis of the phosphate ester to form the active drug, tedizolid.[15][16] Under forced degradation conditions, other byproducts can be formed through further hydrolysis and oxidation.[2][4]
Troubleshooting Guides
Issue 1: Unexpectedly Low Purity or High Degradation of Tedizolid Phosphate in a Stored Sample
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Storage Temperature | Verify the storage temperature records. | Store the compound at the recommended temperature (room temperature for solid form, refrigerated for solutions) and protect from temperature fluctuations.[7][8] |
| Exposure to Moisture | Check for signs of moisture in the container (e.g., clumping of powder). | Store in a tightly sealed container with a desiccant. Avoid opening the container in a humid environment. |
| Exposure to Light | Review handling procedures to see if the sample was exposed to light for extended periods. | While generally photostable, it is good practice to store tedizolid phosphate in light-protected containers, especially in solution.[1][3][5] |
| Incompatible Storage Container | Evaluate the material of the storage container. | Use inert glass or polypropylene (B1209903) containers. Avoid reactive materials. |
| Contamination with Acids, Bases, or Oxidizing Agents | Review all reagents and solvents used in sample preparation. | Ensure all glassware is thoroughly cleaned and that all solvents and excipients are of high purity and free from acidic, basic, or oxidative contaminants. |
Issue 2: Inconsistent Results in HPLC Analysis of Tedizolid Phosphate Stability
| Possible Cause | Troubleshooting Step | Recommended Action |
| Mobile Phase pH Drift | Measure the pH of the mobile phase before and after a series of runs. | Prepare fresh mobile phase daily and use a buffer to maintain a stable pH. A phosphate buffer at pH 6.5 has been shown to be effective.[1][3][11] |
| Column Degradation | Check for peak tailing, broadening, or loss of resolution. | Use a guard column to protect the analytical column. If degradation is suspected, wash the column according to the manufacturer's instructions or replace it. |
| In-situ Degradation | Analyze samples immediately after preparation. Compare with samples that have been sitting in the autosampler. | If degradation is occurring in the autosampler, consider using a cooled autosampler and minimizing the time between sample preparation and injection. |
| Improper Sample Diluent | Ensure the sample diluent is compatible with the mobile phase and does not promote degradation. | Use a diluent that is similar in composition to the mobile phase and has a neutral pH. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is based on a published stability-indicating method for tedizolid phosphate.[1][3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters Xselect HSS C18 (250 mm x 4.6 mm, 5 µm).[1][3][11]
-
Mobile Phase: A mixture of 50 mM phosphate buffer (pH 6.5) and acetonitrile (B52724) in a 70:30 (v/v) ratio.[1][3][11]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve tedizolid phosphate in the mobile phase to a final concentration of 50 µg/mL.
Forced Degradation Study Protocol
To investigate the stability of tedizolid phosphate under various stress conditions, the following protocol can be used as a starting point.[2][3][5]
-
Acid Hydrolysis: Dissolve tedizolid phosphate in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve tedizolid phosphate in 0.1 M NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Dissolve tedizolid phosphate in 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid drug to 100°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase before HPLC analysis.
Quantitative Data Summary
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | Significant | [2][3][5] |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes | Room Temp | Significant | [2][3][5] |
| Oxidative | 3% H₂O₂ | 1 hour | Room Temp | Significant | [2][3][5] |
| Thermal | Dry Heat | 48 hours | 100°C | Stable | [1][2][3] |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | Stable | [1][2][3] |
Note: "Significant" indicates that substantial degradation was observed in the cited studies, though the exact percentage may vary based on specific experimental conditions.
Visualizations
Caption: Primary degradation pathway of tedizolid phosphate.
Caption: Experimental workflow for HPLC analysis of tedizolid phosphate.
Caption: Troubleshooting logic for tedizolid phosphate degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. matjournals.net [matjournals.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. ec.europa.eu [ec.europa.eu]
- 9. merck.com [merck.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. sciencegate.app [sciencegate.app]
- 12. jpharmsci.com [jpharmsci.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tedizolid - Wikipedia [en.wikipedia.org]
overcoming tedizolid phosphate instability in acidic conditions
Welcome to the technical support center for tedizolid (B1663884) phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of tedizolid phosphate in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is tedizolid phosphate and why is it used?
Tedizolid phosphate is an oxazolidinone-class antibacterial prodrug. It is administered in an inactive phosphate form to enhance aqueous solubility and is rapidly converted in vivo by endogenous phosphatases to its active form, tedizolid.[1][2] Tedizolid then exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis.[1] This mechanism is effective against a variety of Gram-positive pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
Q2: Why is tedizolid phosphate unstable in acidic conditions?
The instability of tedizolid phosphate in acidic conditions is primarily due to the acid-catalyzed hydrolysis of the phosphate ester bond.[4][5][6] This chemical reaction cleaves the phosphate group from the molecule, converting the prodrug tedizolid phosphate into the active drug, tedizolid, prematurely. This conversion is often considered a degradation of the prodrug form.
Q3: What are the main degradation products of tedizolid phosphate under stress conditions?
Forced degradation studies have shown that tedizolid phosphate degrades significantly under hydrolytic (acidic and basic) and oxidative conditions.[4][5][6][7] The primary degradation product resulting from hydrolysis is the active moiety, tedizolid.[5][7] Other minor degradation products can also be formed, and have been identified using techniques like LC-MS/MS.[4][8] The drug is comparatively stable under neutral, thermal, and photolytic stress conditions.[4][5][6]
Q4: What is a "stability-indicating method" and why is it important for tedizolid phosphate?
A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For tedizolid phosphate, this is crucial for determining the shelf-life of a formulation and monitoring its stability under various conditions.[5][7] Such methods, typically using High-Performance Liquid Chromatography (HPLC), can separate and quantify tedizolid phosphate from tedizolid and other degradants, ensuring an accurate assessment of the prodrug's integrity.[5][7][9]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and handling of tedizolid phosphate in acidic media.
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of tedizolid phosphate potency in a new liquid formulation. | The pH of the formulation is too low, accelerating acid-catalyzed hydrolysis. | Measure the pH of your formulation. Adjust the pH to a less acidic range if possible. Consider using a buffering agent to maintain a stable pH. For suspensions, a pH of 2-4.5 may paradoxically enhance stability by reducing solubility, but this requires careful optimization.[10] |
| Precipitate forms in an aqueous solution of tedizolid phosphate. | Tedizolid, the degradation product, is less water-soluble than its phosphate prodrug. Its formation via hydrolysis can lead to precipitation. | Confirm the identity of the precipitate using analytical techniques (e.g., HPLC, MS). If it is tedizolid, this confirms on-going degradation. Focus on stabilizing the formulation by adjusting pH or considering non-aqueous or solid-state formulations. |
| Inconsistent results in stability studies. | The analytical method is not stability-indicating; degradation products are co-eluting with the parent drug, giving a false impression of stability. | Develop and validate a stability-indicating HPLC method capable of resolving tedizolid phosphate from tedizolid and other potential degradants.[5][7] Refer to the Experimental Protocols section for a sample method. |
| A powder-for-suspension formulation shows poor stability after reconstitution. | Incompatible excipients. Certain acidic excipients (e.g., citric acid) can be incompatible with suspending agents like xanthan gum in the dry state, leading to instability upon reconstitution.[10] | Evaluate excipient compatibility. Consider alternative acids such as succinic acid or fumaric acid, which have shown better compatibility with common suspending agents in tedizolid phosphate formulations.[10] |
Summary of Tedizolid Phosphate Degradation
The following table summarizes the stability of tedizolid phosphate under various stress conditions as reported in forced degradation studies.
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Significant degradation | [4][5][7][11] |
| Alkaline Hydrolysis | Significant degradation | [4][5][7][11] |
| Neutral Hydrolysis | Relatively stable | [4][6] |
| Oxidative | Significant degradation | [4][5][6][7] |
| Thermal | Relatively stable | [4][5][6][7] |
| Photolytic | Relatively stable | [4][5][6][7] |
Experimental Protocols
Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a typical procedure for assessing the stability of tedizolid phosphate in acidic conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve tedizolid phosphate in a suitable solvent (e.g., a mix of acetonitrile (B52724) and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Treatment: Transfer a known volume of the stock solution into a flask. Add an equal volume of an acid solution (e.g., 0.1 N HCl).
-
Incubation: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours). The exact time and temperature may need to be optimized to achieve partial (10-30%) degradation.
-
Neutralization: After incubation, cool the solution to room temperature and carefully neutralize it with an appropriate base (e.g., 0.1 N NaOH) to a pH of approximately 6.5-7.0 to quench the degradation reaction.[5][7]
-
Dilution: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method to quantify the remaining tedizolid phosphate and the formed degradation products.
Protocol: Stability-Indicating HPLC Method
This is a sample HPLC method for the analysis of tedizolid phosphate and its primary degradant, tedizolid. Method optimization and validation are required for specific applications.
-
Column: Waters Xselect HSS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[5][7]
-
Mobile Phase: A mixture of phosphate buffer (e.g., 50 mM, adjusted to pH 6.5) and acetonitrile in a 70:30 (v/v) ratio.[5][7]
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 10-20 µL.
-
System Suitability: Ensure adequate resolution between the tedizolid phosphate and tedizolid peaks. The retention time for tedizolid phosphate is typically shorter than for tedizolid.
Visualizations
The following diagrams illustrate key pathways and workflows related to tedizolid phosphate stability.
Caption: Acid-catalyzed hydrolysis of tedizolid phosphate.
Caption: Logic for troubleshooting tedizolid phosphate instability.
References
- 1. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 2. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. sciencegate.app [sciencegate.app]
- 10. EP3723758A1 - Pharmaceutical compositions of tedizolid phosphate - Google Patents [patents.google.com]
- 11. The solution and solid-state degradation study followed by identification of tedizolid related compounds in medicinal product by high performance liquid chromatography with diode array and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
tedizolid phosphate compatibility with other IV solutions in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the intravenous (IV) compatibility of tedizolid (B1663884) phosphate (B84403) with other solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended diluent for reconstituting and diluting tedizolid phosphate for IV administration?
A1: Tedizolid phosphate should be reconstituted with sterile water for injection and then further diluted only with 0.9% sodium chloride injection.[1] No other types of solutions should be used for the final dilution.[1]
Q2: I am planning a co-administration study. Which types of solutions are known to be incompatible with tedizolid phosphate?
A2: Tedizolid phosphate is incompatible with any solution containing divalent cations (e.g., Ca²⁺, Mg²⁺).[1][2] This includes, but is not limited to, Lactated Ringer's Injection and Hartmann's solution.[1] Co-administration with solutions containing calcium chloride, calcium gluconate, or magnesium sulfate (B86663) will likely result in precipitation due to the phosphate component of tedizolid.[3][4]
Q3: My experiment requires Y-site co-administration of tedizolid phosphate with another antimicrobial. How can I check for potential physical compatibility?
A3: A comprehensive study evaluated the physical compatibility of tedizolid phosphate (0.8 mg/mL in 0.9% sodium chloride) with 86 other drugs during simulated Y-site administration.[2][3][4] The study found that tedizolid phosphate was physically compatible with 69 of the tested drugs.[2][3][4] However, several incompatibilities were noted.
Q4: Which specific drugs have been shown to be physically incompatible with tedizolid phosphate during simulated Y-site administration?
A4: Incompatibility has been observed with several drugs, often immediately upon mixing.[3][4] Notable incompatibilities include certain antimicrobials and drugs containing divalent cations. A summary of incompatible drugs is provided in the table below.
Q5: I observed a precipitate after mixing tedizolid phosphate with another drug. What could be the cause?
A5: Precipitation is a key indicator of physical incompatibility. This is often observed when tedizolid phosphate is mixed with solutions containing divalent cations, leading to the formation of insoluble phosphate salts.[2][3][4] Precipitation was also the primary indicator of incompatibility for several other drugs tested.
Q6: The incompatibility I observed was not immediate. Is this possible?
A6: Yes, delayed incompatibility can occur. For instance, with ceftaroline (B109729) and diphenhydramine, incompatibility with tedizolid phosphate was observed after 15 and 60 minutes, respectively.[2][3][4] Therefore, it is crucial to observe admixtures for an extended period.
Q7: I need to administer another drug through the same IV line as tedizolid phosphate. What is the recommended procedure?
A7: If the same IV line is used for sequential infusion of different drugs, the line should be flushed with 0.9% sodium chloride injection before and after the infusion of tedizolid phosphate.[1]
Data on IV Compatibility
Physical Compatibility of Tedizolid Phosphate with Other IV Drugs
The following tables summarize the results of a study on the physical compatibility of tedizolid phosphate (0.8 mg/mL in 0.9% sodium chloride injection) with various drugs during simulated Y-site administration.[2][3][4]
Table 1: Drugs Physically Incompatible with Tedizolid Phosphate
| Drug Class | Drug Name | Time to Incompatibility |
| Antimicrobial | Caspofungin | Immediate |
| Antimicrobial | Ceftaroline | 15 minutes |
| Electrolyte | Calcium Chloride | Immediate |
| Electrolyte | Calcium Gluconate | Immediate |
| Electrolyte | Magnesium Sulfate | Immediate |
| Antihistamine | Diphenhydramine | 60 minutes |
Table 2: Examples of Drugs Physically Compatible with Tedizolid Phosphate
| Drug Class | Drug Name |
| Aminoglycoside | Amikacin |
| Analgesic | Hydromorphone hydrochloride |
| Analgesic | Meperidine hydrochloride |
| Anticoagulant | Heparin sodium |
| Antihypertensive | Labetalol hydrochloride |
| Diuretic | Furosemide |
| Hormone | Insulin human regular |
| Local Anesthetic | Lidocaine hydrochloride |
Note: This is not an exhaustive list. Out of 86 drugs tested, 69 were found to be compatible.[3][4]
Chemical Stability of Tedizolid Phosphate in Admixtures
A separate study investigated the chemical stability of tedizolid phosphate when admixed with sodium rifampicin (B610482) or meropenem (B701) in 0.9% sodium chloride infusion bags.[5][6]
Table 3: Chemical Stability of Tedizolid Phosphate Admixtures
| Admixture | Storage Temperature | Stability of Tedizolid Phosphate (≥90% initial concentration) | Stability of Co-administered Drug |
| Tedizolid phosphate (0.8 mg/mL) + Sodium Rifampicin (2.4 mg/mL) | 25 ± 2 °C (Room Temp) | Maintained throughout the study | 7 hours |
| 2 - 8 °C (Refrigerated) | Maintained throughout the study | 6 days | |
| -15 to -25 °C (Frozen) | Maintained throughout the study | 28 days | |
| Tedizolid phosphate (0.8 mg/mL) + Meropenem (4 mg/mL) | 25 ± 2 °C (Room Temp) | Maintained throughout the study | 12 hours |
| 2 - 8 °C (Refrigerated) | Maintained throughout the study | 6 days | |
| -15 to -25 °C (Frozen) | Maintained throughout the study | 8 days |
Experimental Protocols
Protocol for Simulated Y-Site Physical Compatibility Testing
This methodology is based on the study by Ghazi et al.[2][3][4]
-
Preparation of Tedizolid Phosphate Solution: Reconstitute tedizolid phosphate vials to a final concentration of 0.8 mg/mL using 0.9% sodium chloride injection.
-
Preparation of Test Drug Solutions: Prepare the other drugs according to the manufacturer's recommendations and dilute with 0.9% sodium chloride injection to the highest standard clinical concentrations.
-
Simulated Y-Site Administration: In a culture tube, mix 5 mL of the tedizolid phosphate solution with 5 mL of the test drug solution.
-
Observation and Analysis: Examine the admixtures for physical characteristics, turbidity, and pH at the following time points:
-
Immediately after mixing
-
15 minutes
-
60 minutes
-
120 minutes
-
-
Definition of Incompatibility: Incompatibility is defined by the occurrence of any of the following:
-
Gross precipitation
-
A positive Tyndall beam test (light scattering by suspended particles)
-
Color change
-
Increase in turbidity
-
Protocol for Chemical Stability Assessment of Admixtures
This methodology is based on the study by Ezquer et al.[5][6]
-
Preparation of Admixtures: Prepare triplicate solutions of the desired drug combinations (e.g., tedizolid phosphate with sodium rifampicin or meropenem) in polypropylene (B1209903) infusion bags containing 0.9% sodium chloride.
-
Storage Conditions: Store the prepared admixtures under controlled conditions, protected from light:
-
Room temperature (25 ± 2 °C)
-
Refrigeration (2 - 8 °C)
-
Frozen (-15 to -25 °C)
-
-
Sample Analysis: At specified time points, withdraw samples from the infusion bags.
-
Analytical Method: Analyze the concentration of each drug in the samples using a validated, stability-indicating liquid chromatography (LC) method.
-
Determination of Stability: The drug is considered stable if at least 90% of the initial concentration remains unchanged.
Visualizations
Caption: Workflow for Simulated Y-Site Physical Compatibility Testing.
Caption: Workflow for Chemical Stability Assessment of Admixtures.
References
- 1. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Physical compatibility of tedizolid phosphate with selected i.v. drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of tedizolid phosphate-sodium rifampicin and tedizolid phosphate-meropenem admixtures in intravenous infusion bags stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tedizolid Phosphate Exposure in Murine Pneumonia Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing tedizolid (B1663884) phosphate (B84403) in murine pneumonia models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: What is a recommended starting dose for tedizolid phosphate in a murine pneumonia model for Streptococcus pneumoniae?
A good starting point for oral administration of tedizolid phosphate is a once-daily (QD) dose of 10 mg/kg.[1][2] This dose has been shown to achieve a 100% survival rate in a penicillin-susceptible S. pneumoniae (PSSP) pneumonia model.[1][2] For dose-ranging studies, a range of 2.5 mg/kg to 20 mg/kg QD can be explored.[1]
Q2: How does the immune status of the mouse (immunocompetent vs. neutropenic) affect tedizolid exposure?
The immune status of the mouse significantly impacts tedizolid pharmacokinetics. In immunocompetent mice, tedizolid exposure (as measured by the area under the concentration-time curve, AUC) can be substantially higher (up to 41% higher) than in neutropenic mice given the same dose.[3] Conversely, uninfected mice may show lower exposure compared to neutropenic mice.[3] It is crucial to confirm the pharmacokinetic profile within your specific experimental model.[4]
Q3: My observed bacterial clearance is lower than expected. What are some potential reasons?
Several factors could contribute to lower-than-expected bacterial clearance:
-
Suboptimal Dosing: The dose may be too low for the specific pathogen and immune status of the mice. The pharmacodynamic target for tedizolid is the free drug AUC to minimum inhibitory concentration ratio (fAUC/MIC).[5][6][7] For S. aureus in a neutropenic pneumonia model, a fAUC/MIC ratio of approximately 20 is required for a static effect, while a ratio of 34.6 is needed for a 1-log reduction in bacterial load.[5][6]
-
Immune Status: Neutropenic mice require higher exposures of tedizolid to achieve the same level of bacterial killing as immunocompetent mice.[8][9][10] For S. pneumoniae, the fAUC/MIC ratio for a 1-log reduction was 24.62 in immunocompetent mice and 48.29 in neutropenic mice.[8][9]
-
Drug Administration: Ensure accurate and consistent administration of tedizolid phosphate, whether by oral gavage or another route.
-
Pathogen Susceptibility: Verify the MIC of your bacterial strain to tedizolid. Resistance can lead to treatment failure.
Q4: How should I prepare tedizolid phosphate for oral administration?
Tedizolid phosphate for injection can be reconstituted with sterile water and then diluted to the desired concentration with sterile saline.[10] For oral gavage, it can be dissolved in distilled water.[1] It is recommended to use the reconstituted solution within 24 hours when stored under refrigeration.[10]
Q5: I am seeing variability in drug exposure between my mice. What could be the cause?
Variability in drug exposure can be attributed to:
-
Biological Variation: Individual differences in mouse metabolism and absorption can lead to variations in plasma concentrations.
-
Infection and Immune Status: As mentioned, the presence of infection and the immune status of the animal significantly alter drug pharmacokinetics.[11][3] Differences in the severity of infection between animals could contribute to variability.
-
Administration Technique: Inconsistent oral gavage technique can lead to variations in the administered dose.
Frequently Asked Questions (FAQs)
What is the active moiety of tedizolid phosphate?
Tedizolid phosphate (TR-701) is a prodrug that is rapidly converted in vivo to its active form, tedizolid (TR-700).[6][12]
What is the primary pharmacodynamic index for tedizolid efficacy?
The ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the pharmacodynamic index most closely associated with tedizolid's efficacy.[5][6][7]
How does tedizolid penetration into the epithelial lining fluid (ELF) in mice compare to humans?
Tedizolid demonstrates excellent penetration into the ELF.[1][2] Dosing regimens in mice can be designed to simulate human ELF exposures. For instance, a 40 mg/kg dose in immunocompetent mice and a 55 mg/kg dose in neutropenic mice resulted in ELF AUCs comparable to a 200 mg once-daily dose in humans.[8][9]
What is the protein binding of tedizolid in mice?
The protein binding of tedizolid (TR-700) in mice is approximately 85%.[5][6] This is an important factor when calculating the free drug concentration for pharmacodynamic analyses.
Quantitative Data Summary
Table 1: Tedizolid Phosphate Efficacy in Murine Pneumonia Model (S. pneumoniae)
| Dose (mg/kg/day) | Dosing Regimen | Survival Rate (%) | Median Survival Day (MSD) | ED₅₀ (mg/kg/day) | Reference |
| 2.5 | QD | 50 | 9.7 | 2.80 (95% CI: 1.41-4.44) | [1] |
| 5 | QD | 80 | 12.2 | [1] | |
| 10 | QD | 100 | 14.0 | [1] | |
| 20 | QD | - | - | [1] |
Table 2: Pharmacodynamic Targets of Tedizolid (TR-700) against S. aureus in a Neutropenic Murine Pneumonia Model
| Efficacy Endpoint | fAUC/MIC Ratio | Reference |
| Net Stasis (Static Dose) | 20 | [5][6] |
| 1-log unit reduction | 34.6 | [5][6] |
Table 3: Comparative Pharmacokinetics of Tedizolid (8.4 mg/kg) in Different Murine Models
| Model | Total AUC₀₋₂₄ (μg·h/mL) | fAUC₀₋₂₄ (μg·h/mL) | ELF AUC (μg·h/mL) | ELF Penetration Ratio | Reference |
| Immunocompetent | 21.0 (2.7) | 3.15 (0.41) | 33.1 (6.2) | 10.62 | [3] |
| Neutropenic | 14.9 (2.1) | 2.24 (0.32) | 20.9 (3.4) | 9.32 | [3] |
| Uninfected | 12.4 (1.5) | 1.86 (0.23) | 11.4 (1.5) | 6.13 | [3] |
Experimental Protocols
Murine Pneumonia Model with Streptococcus pneumoniae
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c) are commonly used.
-
Infection: Mice are anesthetized and intranasally inoculated with a suspension of S. pneumoniae. The inoculum size should be sufficient to establish a lethal infection in untreated controls.
-
Treatment Initiation: Treatment with tedizolid phosphate or vehicle control is typically initiated 4 hours post-infection.[1]
-
Drug Administration: Tedizolid phosphate is administered orally via gavage.[1] Dosing can be once daily (QD) or twice daily (BID).
-
Efficacy Endpoints:
-
Survival: Survival is monitored daily for a period of 15 days.[1]
-
Bacterial Load: At specific time points (e.g., 24 or 48 hours post-treatment), mice are euthanized, and lungs are harvested to determine the bacterial burden (CFU/lung).[1]
-
Histopathology: Lung tissues can be collected for histopathological examination to assess inflammation and tissue damage.[1]
-
Pharmacokinetic Studies in Murine Pneumonia Model
-
Animal Model and Infection: The same pneumonia model as described above is used.
-
Drug Administration: A single dose of tedizolid phosphate is administered at the desired dose and route.
-
Sample Collection: At various time points after drug administration, blood samples are collected via methods like retro-orbital bleeding or cardiac puncture. Lungs can also be harvested for bronchoalveolar lavage (BAL) to determine concentrations in the epithelial lining fluid (ELF).
-
Drug Concentration Analysis: Plasma and ELF samples are processed, and tedizolid concentrations are measured using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters, including AUC, Cmax, and half-life.
Visualizations
References
- 1. Activity of Tedizolid Phosphate (TR-701) in Murine Models of Infection with Penicillin-Resistant and Penicillin-Sensitive Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics and pulmonary disposition of tedizolid and linezolid in a murine pneumonia model under variable conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacodynamics of the new oxazolidinone tedizolid phosphate and linezolid in a neutropenic murine Staphylococcus aureus pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of pharmacokinetic/pharmacodynamic systems analyses to inform dose selection of tedizolid phosphate. [researchcommons.acphs.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative In Vivo Efficacies of Tedizolid in Neutropenic versus Immunocompetent Murine Streptococcus pneumoniae Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pulmonary Disposition of Tedizolid and Linezolid in a Murine Pneumonia Model under Variable Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tedizolid Phosphate Versus Linezolid: A Comparative Guide for Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tedizolid (B1663884) phosphate (B84403) and linezolid (B1675486), focusing on their performance against resistant bacterial strains. The information presented is supported by experimental data from published clinical trials and in vitro studies, offering valuable insights for research and development in the field of infectious diseases.
Executive Summary
Tedizolid, a second-generation oxazolidinone, demonstrates enhanced potency against a wide spectrum of Gram-positive bacteria, including strains resistant to earlier antibiotics like linezolid. Clinical and in vitro data consistently show that tedizolid exhibits lower minimum inhibitory concentrations (MICs) compared to linezolid against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). While both drugs share a similar mechanism of action by inhibiting bacterial protein synthesis, tedizolid's structural modifications allow it to be effective against some linezolid-resistant strains, particularly those harboring the cfr gene. Clinically, tedizolid offers the advantage of a once-daily, shorter treatment course (6 days) for acute bacterial skin and skin structure infections (ABSSSI) compared to the twice-daily, 10-day regimen of linezolid, with a potentially more favorable safety profile concerning myelosuppression and gastrointestinal side effects.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of tedizolid and linezolid.
Table 1: In Vitro Activity - Minimum Inhibitory Concentration (MIC) Data
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | Tedizolid | 0.25 | 0.5 | 0.125 - 0.5 |
| Linezolid | 1.0 - 2.0 | 2.0 | 0.25 - >4 | |
| Methicillin-Susceptible S. aureus (MSSA) | Tedizolid | 0.25 | 0.5 | - |
| Linezolid | 1.0 | 2.0 | 0.5 - 2 | |
| Vancomycin-Resistant Enterococcus faecium (VRE) | Tedizolid | - | 0.5 | - |
| Linezolid | - | 2.0 | - | |
| Enterococcus faecalis | Tedizolid | - | 0.5 | - |
| Linezolid | - | 2.0 | - | |
| Streptococcus pyogenes | Tedizolid | - | 0.5 | - |
| Linezolid | - | 2.0 | - | |
| Streptococcus agalactiae | Tedizolid | - | 0.25 | - |
| Linezolid | - | 2.0 | - | |
| Streptococcus anginosus group | Tedizolid | - | 0.5 - 1.0 | - |
| Linezolid | - | - | - |
Data compiled from multiple sources[1][2][3]. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - Pooled Phase 3 Trial Data
| Outcome | Tedizolid (200 mg once daily for 6 days) | Linezolid (600 mg twice daily for 10 days) | Treatment Difference (95% CI) |
| Early Clinical Response (48-72h) | 81.6% | 79.4% | 2.2% (-2.0 to 6.5)[4] |
| Investigator-Assessed Clinical Success (Post-Therapy Evaluation) | 86.7% | 86.8% | -0.1% (-3.8 to 3.6)[4] |
| Favorable Microbiological Response (MRSA) | 95.2% | 94.0% | OR = 1.19 (0.49–2.90)[2][5] |
Table 3: Key Adverse Events Profile
| Adverse Event | Tedizolid | Linezolid | P-value |
| Nausea | 8.2% | 12.2% | 0.02[4] |
| Vomiting | Lower risk with tedizolid | Higher risk with linezolid | -[2] |
| Platelet count <150,000 cells/mm³ (at end of therapy) | 4.9% | 10.8% | 0.0003[4] |
| Abnormal Neutrophil Count | Lower risk with tedizolid | Higher risk with linezolid | -[2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of tedizolid and linezolid is primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Drug Dilution: Serial twofold dilutions of tedizolid and linezolid are prepared in cation-adjusted Mueller-Hinton broth.
-
Incubation: The microtiter plates containing the bacterial inoculum and antibiotic dilutions are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1][3]
Phase 3 Clinical Trials for ABSSSI (ESTABLISH Trials)
The efficacy and safety of tedizolid were compared to linezolid in two randomized, double-blind, multicenter Phase 3 trials (ESTABLISH-1 and ESTABLISH-2).[4]
Protocol:
-
Patient Population: Adults with ABSSSI, including cellulitis/erysipelas, major cutaneous abscess, or wound infection, were enrolled.
-
Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either tedizolid or linezolid in a double-blind manner.
-
Treatment Regimen:
-
Tedizolid group: 200 mg once daily for 6 days (intravenous or oral).
-
Linezolid group: 600 mg twice daily for 10 days (intravenous or oral).
-
-
Efficacy Assessment:
-
Primary Endpoint: Early clinical response at 48 to 72 hours after the first dose, defined as a ≥20% reduction in lesion size and no fever.
-
Secondary Endpoints: Investigator-assessed clinical success at the end of therapy (EOT) and post-therapy evaluation (PTE).
-
-
Microbiological Assessment: Baseline pathogens were identified from lesion specimens. Favorable microbiological response was determined by the eradication or presumed eradication of the baseline pathogen.[4]
-
Safety Assessment: Treatment-emergent adverse events and laboratory parameters, including hematology, were monitored throughout the study.[4]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of tedizolid and linezolid.
Caption: Key resistance mechanisms to oxazolidinones.
Caption: General experimental workflow for comparing antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Phase 3 ESTABLISH Trials of Tedizolid versus Linezolid in Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synergistic Potential of Tedizolid Phosphate in Combination Therapies
An Objective Comparison of Tedizolid's Performance with Alternative Antibiotics Supported by Experimental Data
For researchers, scientists, and drug development professionals, understanding the interaction of antibiotics is paramount in combating resistant pathogens. Tedizolid (B1663884) phosphate, a second-generation oxazolidinone, has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of the synergistic effects of tedizolid when combined with other antibiotics, supported by in vitro experimental data.
Overview of Tedizolid's Synergistic Activity
In vitro studies have explored the pharmacodynamic interactions between tedizolid and other orally bioavailable antimicrobials against various bacterial strains. The interactions are largely characterized as indifferent, meaning the combined effect is equal to that of the most active single agent. However, notable instances of synergy and antagonism have been observed.
A study evaluating tedizolid against ten staphylococcal isolates (seven MRSA and three Staphylococcus epidermidis) found that 80% of interactions were indifferent, 12.5% were synergistic, and 7.5% were antagonistic[1][2]. Synergy was most frequently observed with rifampicin (B610482) and doxycycline (B596269), particularly when the tested strains were susceptible to both drugs[1][2]. Conversely, antagonism was noted with moxifloxacin[1][2].
Quantitative Analysis of Tedizolid Combination Therapy
The following tables summarize the quantitative outcomes of key studies investigating the synergistic effects of tedizolid with other antibiotics.
Table 1: In Vitro Pharmacodynamic Interactions of Tedizolid with Other Oral Antimicrobials against Staphylococci (S. aureus and S. epidermidis)
| Combination Antibiotic | Interaction Profile (n=10 strains) |
| Rifampicin | Synergy: 30% (3/10 strains)[1][2] |
| Indifference: 70% | |
| Doxycycline | Synergy: 20% (2/10 strains)[1][2] |
| Indifference: 80% | |
| Trimethoprim/Sulfamethoxazole | Indifference: 100% (10/10 strains)[1][2] |
| Moxifloxacin (B1663623) | Antagonism: 30% (3/10 strains)[1][2] |
| Indifference: 70% |
Table 2: Efficacy of Tedizolid-Rifampicin Combination against S. aureus Mature Biofilm
| Treatment Group (MRSA Clinical Isolates) | Mean Biofilm Biomass Reduction (%) | Prevention of Rifampicin Resistance |
| Tedizolid (2 mg/L) + Rifampicin (0.06 mg/L) | ~35% | Yes |
| Tedizolid (4 mg/L) + Rifampicin (0.06 mg/L) | ~45% | Yes |
Source: Adapted from a study on tedizolid-rifampicin combination against mature S. aureus biofilms.[3]
Table 3: Tedizolid Combination Therapy against Mycobacterium abscessus
| Combination Antibiotic | Interaction Profile (n=6 isolates) |
| Clarithromycin | Synergy: 16.7% (1/6 isolates)[4] |
| Indifference: 83.3% | |
| Tigecycline | Indifference: 100%[4] |
| Ciprofloxacin | Indifference: 100%[4] |
| Amikacin | Indifference: 100%[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of synergy studies. The following protocols are based on the cited literature.
Minimum Inhibitory Concentration (MIC) Determination
The MICs of tedizolid and partnering antibiotics were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][5][6] This involves preparing serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth. The microtiter plates are then inoculated with a standardized bacterial suspension and incubated under specific conditions. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assays for Synergy Assessment
Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of antibiotics alone and in combination over time.[1][7]
-
Inoculum Preparation : Bacterial isolates are grown to the logarithmic phase and then diluted to a standardized starting concentration (e.g., 5 x 10^5 CFU/mL).
-
Drug Concentrations : Antibiotics are tested at concentrations relative to their MICs (e.g., 0.5 x MIC).[1]
-
Incubation and Sampling : The bacterial suspensions with the antibiotics (alone and in combination) are incubated at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), serially diluted, and plated on appropriate agar (B569324) plates.
-
Quantification and Interpretation : After incubation, the colony-forming units (CFU/mL) are counted.
-
Synergy is defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[1][8]
-
Antagonism is defined as a ≥1 log10 increase in CFU/mL between the combination and the most active single agent.[1][8]
-
Indifference is defined as a <2 log10 decrease or <1 log10 increase in CFU/mL between the combination and the most active single agent.[1]
-
Biofilm Assays
The efficacy of antibiotic combinations against bacterial biofilms is assessed to understand their potential in treating persistent infections.[3]
-
Biofilm Formation : Bacteria are cultured in microtiter plates under conditions that promote biofilm formation (e.g., 48 hours).
-
Antibiotic Treatment : The mature biofilms are then treated with the antibiotics, both individually and in combination, at clinically relevant concentrations.
-
Biomass Quantification : The biofilm biomass can be quantified using methods like crystal violet staining, which stains the biofilm matrix.
-
Metabolic Activity : The metabolic activity of the bacteria within the biofilm is often measured using assays such as the XTT reduction assay.
-
Bactericidal Activity : To determine the bactericidal effect, biofilms are disrupted, and the bacteria are plated for CFU counting.
-
Resistance Emergence : The emergence of resistance is evaluated by plating the treated biofilm bacteria on agar containing the antibiotic (e.g., rifampicin).[3]
Visualizing Experimental Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for assessing antibiotic synergy and the mechanisms of action for antibiotics showing synergistic potential with tedizolid.
Caption: Workflow for In Vitro Synergy Testing.
Caption: Mechanisms of Action for Synergistic Antibiotics.
Conclusion
The available in vitro data suggests that while tedizolid's interactions with other antibiotics are predominantly indifferent, synergistic effects can be achieved with specific agents like rifampicin and doxycycline against staphylococcal species. The combination of tedizolid and rifampicin also shows promise in tackling challenging biofilm-associated infections by not only reducing biofilm biomass but also preventing the emergence of rifampicin resistance.[3] Conversely, combinations with moxifloxacin may lead to antagonism and should be approached with caution.[1][2] These findings underscore the importance of further research, including in vivo studies, to validate these in vitro observations and to explore the full potential of tedizolid-based combination therapies in clinical settings.
References
- 1. Exploring the pharmacodynamic interactions between tedizolid and other orally bioavailable antimicrobials against Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Tedizolid-Rifampicin Combination Prevents Rifampicin-Resistance on in vitro Model of Staphylococcus aureus Mature Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of tedizolid against the Mycobacterium abscessus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro activities of tedizolid compared with other antibiotics against Gram-positive pathogens associated with hospital-acquired pneumonia, skin and soft tissue infection and bloodstream infection collected from 26 hospitals in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative activity of tedizolid and glycopeptide combination therapies for the treatment of Staphylococcus aureus infections: an in vitro and in vivo evaluation against strains with reduced susceptibility to glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the pharmacodynamic interactions between tedizolid and other orally bioavailable antimicrobials against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tedizolid Phosphate Demonstrates Efficacy in Neutropenic Mouse Models, Offering a Viable Alternative to Standard Therapies
New research highlights the therapeutic potential of tedizolid (B1663884) phosphate (B84403) in treating bacterial infections in immunocompromised individuals. Comparative studies in neutropenic mouse models reveal its robust efficacy against key pathogens, positioning it as a strong candidate for clinical use in patients with low neutrophil counts.
Researchers and drug development professionals now have access to a growing body of preclinical data on the efficacy of tedizolid phosphate in neutropenic mouse models. These studies provide critical insights into its performance against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, often in direct comparison with established antibiotics such as linezolid (B1675486), vancomycin (B549263), and daptomycin (B549167). The findings underscore the importance of the host's immune status in antibiotic efficacy and provide a framework for evaluating novel antimicrobial agents in the context of immunosuppression.
Comparative Efficacy of Tedizolid Phosphate and Alternatives
Recent investigations have focused on the thigh and lung infection models in neutropenic mice to delineate the pharmacodynamics of tedizolid. A key finding is that while the efficacy of tedizolid is enhanced in the presence of granulocytes, it still achieves a static effect against MRSA and methicillin-susceptible S. aureus (MSSA) at clinically relevant doses in neutropenic mice, particularly over a 72-hour period.[1][2] This demonstrates its potential utility in neutropenic patients, a population in which its use has been approached with caution.[1][2]
In direct comparisons with linezolid, another oxazolidinone, tedizolid has shown improved potency and pharmacokinetic/pharmacodynamic (PK/PD) profiles in some studies.[1][2] For instance, in a neutropenic murine pneumonia model, the pharmacodynamic targets for achieving a static dose against S. aureus were similar for both tedizolid and linezolid, with free drug area under the concentration-time curve over 24 hours to minimum inhibitory concentration (fAUC/MIC) ratios of 20 and 19, respectively.[3] However, other studies in neutropenic thigh infection models have suggested that at doses matched for fAUC/MIC ratios, tedizolid demonstrated superior efficacy to linezolid.[2]
Vancomycin and daptomycin, mainstays in the treatment of Gram-positive infections, have also been evaluated in similar models. While direct head-to-head comparisons with tedizolid in neutropenic models are less common in the retrieved literature, data on their individual performance provide a benchmark for assessing tedizolid's potential. For example, daptomycin has demonstrated rapid, concentration-dependent bactericidal activity against MRSA in neutropenic mouse peritonitis and thigh infection models.[4][5][6] Vancomycin has also shown efficacy, although higher doses are often required in immunocompromised animals compared to their immunocompetent counterparts.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies, providing a comparative overview of the efficacy of tedizolid phosphate and other antibiotics in neutropenic mouse models.
Table 1: Efficacy of Tedizolid Phosphate and Linezolid against S. aureus in Neutropenic Mouse Models
| Parameter | Tedizolid Phosphate | Linezolid | Mouse Model | Bacterial Strain | Source |
| Static Dose (mg/kg/24h) | ~700 (at 72h) | ~720-750 (at 24-48h) | Thigh Infection | MRSA ATCC 33591 | [9] |
| fAUC/MIC for Stasis | 20 | 19 | Pneumonia | 11 S. aureus isolates (MSSA & MRSA) | [3] |
| fAUC/MIC for 1-log Kill | 34.6 | 46.1 | Pneumonia | 11 S. aureus isolates (MSSA & MRSA) | [3] |
| Maximal Bacterial Reduction (log10 CFU/lung) | 3.93 ± 0.24 | 3.27 ± 0.56 | Pneumonia | 5-11 S. aureus isolates | [3] |
Table 2: Efficacy of Daptomycin and Vancomycin against S. aureus in Neutropenic Mouse Models
| Parameter | Daptomycin | Vancomycin | Mouse Model | Bacterial Strain | Source |
| Static Dose (mg/kg) | 7.1 (single dose) | - | Thigh Infection | S. aureus ATCC 29213 | [6] |
| Cmax/MIC for Stasis | 59-94 (total drug) | - | Thigh Infection | S. aureus | [4] |
| Survival (24h) | 100% (50 mg/kg single dose) | <40% | Peritonitis | MRSA | [5] |
| Bacterial Reduction (log10 CFU/gram) | - | 4.4-5.2 (100-800 mg/kg total dose) | Thigh Infection | S. aureus 29213 | [8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Neutropenic Mouse Thigh Infection Model
This model is extensively used to evaluate the in vivo efficacy of antimicrobial agents.
Experimental Workflow:
Caption: Workflow of the neutropenic mouse thigh infection model.
Methodology:
-
Animal Model: Typically, 6-week-old female ICR/Swiss mice are used.[3]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves administering 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[3] This leads to an absolute neutrophil count of less than 100/mm³.
-
Infection: A logarithmic phase culture of the bacterial strain (e.g., S. aureus) is prepared. Mice are then infected via intramuscular injection into the thigh.[8]
-
Treatment: Antibiotic therapy is initiated at a set time post-infection, typically 2 hours. Dosing regimens vary depending on the drug being tested.[3][8]
-
Efficacy Assessment: At predetermined time points (e.g., 24, 48, 72 hours), mice are euthanized, and the infected thigh muscle is aseptically removed, weighed, and homogenized. Serial dilutions of the homogenate are plated on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).[8]
Neutropenic Mouse Pneumonia Model
This model is employed to assess antibiotic efficacy in respiratory tract infections.
Experimental Workflow:
Caption: Workflow of the neutropenic mouse pneumonia model.
Methodology:
-
Animal Model and Neutropenia Induction: Similar to the thigh infection model, mice are rendered neutropenic using cyclophosphamide.[3]
-
Infection: Animals are anesthetized, and a defined volume of bacterial inoculum is administered to the nares and inhaled into the lungs.[3]
-
Treatment: Therapy commences 2 hours after infection, with antibiotics administered through routes such as oral gavage.[3]
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the lungs are harvested and homogenized to determine the bacterial burden (CFU/lung).[3]
Signaling Pathways and Logical Relationships
The efficacy of these antibiotics in neutropenic hosts is primarily dependent on their direct antimicrobial activity, as the contribution of the host's innate immune system, particularly neutrophils, is significantly diminished. The logical relationship between the experimental stages is depicted in the workflows above. The key PK/PD index that correlates with the efficacy of both tedizolid and linezolid is the fAUC/MIC ratio.[2] This indicates that the total exposure of the unbound drug over a 24-hour period relative to the minimum inhibitory concentration of the bacteria is the primary determinant of the microbiological effect.
References
- 1. Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin Pharmacokinetics in Adult Oncology Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative therapeutic efficacy of teicoplanin and vancomycin in normal and in neutropenic mice infected with Staphylococcus haemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imquestbio.com [imquestbio.com]
- 9. Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Oxazolidinone Cross-Resistance: A Comparative Guide to Tedizolid
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates a thorough understanding of the nuances of next-generation antimicrobials. This guide provides a detailed comparison of tedizolid (B1663884) and other oxazolidinones, with a specific focus on the critical issue of cross-resistance. By examining in vitro efficacy, mechanisms of resistance, and the underlying experimental data, this document serves as a vital resource for professionals engaged in antimicrobial research and development.
Executive Summary
Tedizolid, a second-generation oxazolidinone, demonstrates enhanced potency against a broad spectrum of Gram-positive bacteria, including strains resistant to the first-generation oxazolidinone, linezolid (B1675486).[1][2][3][4] While both drugs share a common mechanism of action by inhibiting bacterial protein synthesis, structural differences in tedizolid allow it to overcome some common resistance mechanisms that affect linezolid.[1][2] This guide will delve into the specifics of this relationship, presenting comparative data and the experimental context necessary for its interpretation.
In Vitro Efficacy: Tedizolid vs. Other Oxazolidinones
Numerous studies have demonstrated that tedizolid is significantly more potent than linezolid against both susceptible and resistant Gram-positive pathogens.[1][4] Tedizolid consistently exhibits lower minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and various streptococci.[1][3]
Comparative Activity Against Linezolid-Resistant Strains
A key advantage of tedizolid lies in its activity against many linezolid-resistant isolates. Tedizolid MICs are often 4- to 32-fold lower than those of linezolid against such strains.[5][6] This enhanced activity is particularly notable in strains harboring the cfr gene, a primary mechanism of transferable linezolid resistance.[1][4]
Table 1: Comparative In Vitro Activity of Tedizolid and Linezolid against Linezolid-Resistant Staphylococci and Enterococci
| Organism (Number of Isolates) | Linezolid MIC (μg/mL) | Tedizolid MIC (μg/mL) | Fold Difference | Primary Resistance Mechanism(s) | Reference |
| S. aureus (5) | 32 to >128 | 0.5 | >64 | Not specified | [7][8] |
| Coagulase-negative staphylococci (164) | 32 to >128 | MIC90: >16-fold lower than linezolid | >16 | Not specified | [7][8] |
| E. faecium (21) | Not specified | 4- to 32-fold lower than linezolid | 4-32 | G2576T 23S rRNA, rplC, rplD mutations | [5][6] |
| S. aureus (5) | Not specified | 4- to 32-fold lower than linezolid | 4-32 | G2576T 23S rRNA, rplC, rplD mutations | [5][6] |
| S. epidermidis (1) | Not specified | 4- to 32-fold lower than linezolid | 4-32 | G2576T 23S rRNA, rplC, rplD mutations | [5][6] |
| E. faecium with T2504A mutation (1) | 64 | 32 | 2 | T2504A 23S rRNA mutation | [9] |
Mechanisms of Oxazolidinone Resistance and the Impact on Tedizolid
Resistance to oxazolidinones primarily arises from two mechanisms: target site modifications and the acquisition of transferable resistance genes.
Target Site Modifications
Mutations in the V domain of the 23S rRNA, a component of the 50S ribosomal subunit where oxazolidinones bind, are a common cause of resistance.[10][11] The most frequently observed mutation is G2576T.[5][6] Alterations in ribosomal proteins L3 (encoded by rplC) and L4 (encoded by rplD) can also contribute to reduced susceptibility.[5][6][10] While these mutations can increase tedizolid MICs, the drug often retains clinically relevant activity.
Transferable Resistance Genes
The emergence of plasmid-mediated resistance genes poses a significant threat to the longevity of oxazolidinones.
-
cfr (chloramphenicol-florfenicol resistance) Gene: This gene encodes an rRNA methyltransferase that modifies the A2503 residue in the 23S rRNA, a key binding site for multiple antibiotic classes, including oxazolidinones.[11] The presence of the cfr gene generally confers high-level resistance to linezolid.[1] However, tedizolid's unique structure, particularly its modified C-5 side chain, allows it to maintain activity against many cfr-positive strains.[1][4]
-
optrA (oxazolidinone and phenicol resistance) Gene: This gene encodes an ATP-binding cassette (ABC-F) protein that confers resistance to both oxazolidinones and phenicols.[11][12][13] The OptrA protein is thought to protect the ribosome from these antibiotics. The coexistence of cfr and optrA in the same isolate has been reported, further challenging treatment options.[11][14]
Below is a diagram illustrating the primary mechanisms of oxazolidinone resistance.
Caption: Mechanisms of resistance to oxazolidinone antibiotics.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of tedizolid and other oxazolidinones against bacterial isolates.
Broth Microdilution for MIC Determination
This method is considered the gold standard for antimicrobial susceptibility testing and is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Stock Solutions:
- Tedizolid and linezolid are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
- Serial twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
2. Inoculum Preparation:
- Bacterial isolates are grown on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours.
- Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- A standardized volume of the prepared inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antimicrobial agents.
- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
- The results are interpreted based on established breakpoints from regulatory bodies like the FDA or CLSI.
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Tedizolid represents a significant advancement in the oxazolidinone class of antibiotics, offering enhanced potency and a favorable profile against many linezolid-resistant strains.[1][2] Its ability to overcome some of the most common mechanisms of linezolid resistance, particularly the cfr gene, makes it a valuable therapeutic option.[1][4] However, the emergence of resistance mechanisms such as the optrA gene and specific 23S rRNA mutations that can affect tedizolid underscores the importance of ongoing surveillance and prudent use of this important antimicrobial agent.[9][13] For researchers and drug developers, a deep understanding of the structure-activity relationships and resistance mechanisms detailed in this guide is crucial for the development of future antibiotics that can effectively combat multidrug-resistant Gram-positive infections.
References
- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early experience with tedizolid: clinical efficacy, pharmacodynamics, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and old oxazolidinones: tedizolid vs. linezolid | CMAC [cmac-journal.ru]
- 5. In vitro activity of tedizolid against linezolid-resistant staphylococci and enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of tedizolid against linezolid-resistant staphylococci and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of tedizolid (TR-700) against linezolid-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil [frontiersin.org]
- 12. Co-Existence of Oxazolidinone Resistance Genes cfr(D) and optrA on Two Streptococcus parasuis Isolates from Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Co-location of the oxazolidinone resistance genes optrA and cfr on a multiresistance plasmid from Staphylococcus sciuri - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Tedizolid Phosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of tedizolid (B1663884) phosphate (B84403), a crucial oxazolidinone antibiotic. The information presented herein, supported by experimental data from published studies, is intended to assist researchers and quality control analysts in selecting and implementing the most suitable analytical method for their specific needs, whether for routine quality control, stability studies, or bioanalysis.
Overview of Analytical Methods
Several analytical techniques have been successfully employed for the quantification of tedizolid phosphate in pharmaceutical dosage forms and biological matrices.[1] While methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer high sensitivity for identifying degradation products, and spectrophotometry provides a cost-effective alternative, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains a widely used and robust technique.[1] This guide focuses on a comparative analysis of various validated HPLC methods, including stability-indicating and enantioselective assays.
Comparative Analysis of Validated HPLC Methods
The following tables summarize the key performance characteristics of different HPLC methods developed for tedizolid phosphate analysis. These methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[2]
Table 1: Isocratic RP-HPLC Methods for Tedizolid Phosphate Quantification
| Parameter | Method 1[3] | Method 2[4][5][6][7][8] | Method 3[2] |
| Stationary Phase | Std Agilent C18 (250 mm x 4.6 mm, 4 µm) | Waters Xselect HSS C18 (250 x 4.6 mm, 5 µm) | C18 column (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724): Ortho Phosphoric Acid Buffer (60:40 v/v) | Phosphate buffer (50 mM, pH 6.5): Acetonitrile (70:30, v/v) | Water: Acetonitrile: Methanol (B129727) (65:20:15 v/v/v) with 0.1% TEA |
| Flow Rate | 1.0 ml/min | 1.0 mL/min | 0.7 ml/min |
| Detection Wavelength | 252 nm | 300 nm | 299 nm |
| Linearity Range | 75 – 3000 ng/ml | 1-100 μg/mL | 20–100 µg/ml |
| Correlation Coefficient (r²) | >0.999 | Not Specified | 0.9998 |
| Accuracy (% Recovery) | Within acceptance limits | Not Specified | 98.42–101.15% |
| Precision (%RSD) | Within acceptance limits | Not Specified | <1.5% |
| LOD | Not Specified | Not Specified | 3.3179 µg/ml |
| LOQ | Not Specified | Not Specified | 10.0544 µg/ml |
| Retention Time | 3.564 min | Not Specified | 2.483 minutes |
| Internal Standard | Ciprofloxacin | Not Specified | Not Specified |
Table 2: HPLC Method for Tedizolid Analysis in Human Serum
| Parameter | Method 4[9][10] |
| Stationary Phase | Octadecyl silane (B1218182) hypersil column (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.1 M phosphoric acid and methanol (60:40), pH 7.0 |
| Flow Rate | Not Specified |
| Detection | Fluorescence (Excitation: 300 nm, Emission: 340 nm) |
| Linearity Range | 0.025 to 10.0 μg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-assay Accuracy | 99.2% to 107.0% |
| Inter-assay Accuracy | 99.2% to 107.7% |
| Intra-assay Precision (%RSD) | 0.5% to 3.2% (17.0% at LLOQ) |
| Inter-assay Precision (%RSD) | 0.3% to 4.1% (15.3% at LLOQ) |
| LOD | 0.01 μg/mL |
| LLOQ | 0.025 μg/mL |
| Retention Time | 12.9 min |
| Internal Standard | L-tryptophan methyl ester hydrochloride |
Table 3: Enantioselective RP-HPLC Method for S-enantiomer Quantification
| Parameter | Method 5[11] |
| Stationary Phase | Phenomenex Luna, Phenyl-Hexyl (250 x 4.6mm, 5μm) |
| Mobile Phase | Aqueous buffer (pH 7.0 of disodium (B8443419) hydrogen phosphate) with β-cyclodextrin, triethylamine (B128534), and acetonitrile |
| Flow Rate | Not Specified |
| Detection Wavelength | Not Specified |
| Linearity Range | 0.30 and 2.25 µg/mL |
| Correlation Coefficient (r²) | 0.998 |
| Accuracy (% Recovery) | 96.9% and 105.3% |
| LOD | 0.10 µg/mL |
| LOQ | 0.30 µg/mL |
| Retention Time (R-isomer) | ~37 minutes |
Experimental Protocols
Method 3: Stability-Indicating RP-HPLC Method[2]
This method is designed to quantify Tedizolid Phosphate in bulk and tablet dosage forms and to separate it from its degradation products.
1. Chromatographic Conditions:
- Column: C18 column (250 × 4.6 mm, 5 µm)
- Mobile Phase: A mixture of water, acetonitrile, and methanol in the ratio of 65:20:15 (v/v/v), with the addition of 0.1% triethylamine (TEA).
- Flow Rate: 0.7 ml/min
- Detection: UV detector at 299 nm.
2. Sample Preparation:
- Prepare a standard stock solution of Tedizolid Phosphate at a concentration of 200 µg/ml.
- Prepare working solutions by diluting the stock solution to concentrations ranging from 20–100 µg/ml.
3. Forced Degradation Studies:
- Acid Degradation: Expose the drug to acidic conditions.
- Alkaline Degradation: Expose the drug to alkaline conditions.
- Oxidative Degradation: Treat the drug with an oxidizing agent.
- Reductive Degradation: Expose the drug to reducing conditions.
- Photolytic Degradation: Expose the raw drug to sunlight for 4 hours.
- Analyze the stressed samples to assess for degradation and the specificity of the method. The method demonstrated significant degradation under reducing conditions.[2]
Method 4: HPLC-Fluorescence Method for Tedizolid in Human Serum[9][10]
This method is suitable for the determination of tedizolid in biological matrices like human serum.
1. Chromatographic Conditions:
- Column: 5 μm octadecyl silane hypersil column (150 mm × 4.6 mm).
- Mobile Phase: A mixture of 0.1 M phosphoric acid and methanol (60:40), with the pH adjusted to 7.0.
- Detector: Fluorescence detector with excitation at 300 nm and emission at 340 nm.
2. Sample Preparation:
- To 100 μL of the tedizolid serum sample, add 25 μL of a 50 μg/mL internal standard solution (L-tryptophan methyl ester hydrochloride).
- Add 100 μL of acetonitrile to deproteinize the serum and vortex for 30 seconds.
- Let the samples stand at room temperature for 10 minutes.
- Centrifuge for 5 minutes at 14,000×g.
- Collect 150 μL of the supernatant for injection into the HPLC system.
Method 5: Enantioselective RP-HPLC Method[11]
This method is specifically designed for the enantiomeric separation and quantification of the S-enantiomer of Tedizolid phosphate.
1. Chromatographic Conditions:
- Column: Phenomenex Luna, Phenyl-Hexyl, 250 x 4.6mm, 5µm.
- Column Temperature: 20⁰C.
- Mobile Phase: A mixture of an aqueous buffer of pH 7.0 (disodium hydrogen phosphate) containing β-cyclodextrin as a chiral additive, triethylamine, and acetonitrile.
- The mobile phase is filtered through a 0.45 μm nylon filter before use.
2. Sample Preparation:
- Diluent: A mixture of 500 mL of water and 500 mL of acetonitrile.
- Blank Solution: A mixture of 5.0 mL of N,N-dimethylsulphoxide in a 50 mL volumetric flask, diluted to the mark with the diluent.
- Standard Solution: Accurately weigh and transfer 15.0 mg of the S-enantiomer of Tedizolid phosphate reference standard into a 100 mL volumetric flask. Add 10 mL of N,N-dimethylsulphoxide and dilute to the mark with the diluent.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described HPLC methods.
Caption: General experimental workflow for HPLC analysis.
Caption: Workflow for a stability-indicating HPLC method.
Conclusion
The choice of an appropriate analytical method for tedizolid phosphate is contingent upon the specific application. For routine quality control of bulk drugs and formulations, a simple isocratic RP-HPLC method with UV detection may be sufficient.[2][3] When analyzing tedizolid in biological fluids, a more sensitive and selective method, such as HPLC with fluorescence detection, is preferable to achieve the required lower limits of quantification.[9][10] For assessing the chiral purity of tedizolid phosphate, a specialized enantioselective HPLC method is necessary.[11] Furthermore, stability-indicating HPLC methods are indispensable for degradation studies and for ensuring the stability of the drug product over its shelf life.[2][4][5] This guide provides a foundational comparison to aid in the selection and validation of an HPLC method tailored to the analytical needs of the researcher.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jpharmsci.com [jpharmsci.com]
- 3. theaspd.com [theaspd.com]
- 4. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencegate.app [sciencegate.app]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of a simple method for measuring tedizolid concentration in human serum using HPLC with a fluorescent detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
Comparative Pharmacokinetics of Tedizolid Across Preclinical Animal Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of tedizolid (B1663884), a next-generation oxazolidinone antibiotic, across various preclinical animal models. The data presented herein is crucial for understanding the disposition of tedizolid and for translating preclinical findings to clinical drug development.
Executive Summary
Tedizolid exhibits variable pharmacokinetic profiles across different animal species, which is critical for the selection of appropriate models for efficacy and safety studies. This guide consolidates available data on key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2), in rats, mice, dogs, and rabbits. Detailed experimental protocols and a summary of the drug's mechanism of action are also provided to offer a comprehensive resource for researchers.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of tedizolid in various animal models. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Animal Model | Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) |
| Rat | 30 | Intraperitoneal | 12 | 0.5 | 60 | - | - |
| Mouse | 40 | Oral | 20.1 | - | 131 | 3.3 - 4.3 | - |
| Dog | - | IV & Oral | - | - | - | - | >95% (Linezolid) |
| Rabbit | - | - | - | - | - | - | - |
Data for dogs and rabbits are limited in the publicly available literature. The bioavailability data for dogs is inferred from a study on linezolid (B1675486), another oxazolidinone antibiotic, which showed high bioavailability in this species. Further studies are required to determine the specific pharmacokinetic parameters of tedizolid in dogs and rabbits.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols based on the available literature for the key experiments cited.
Rodent Pharmacokinetic Studies (Rat and Mouse)
-
Animal Models:
-
Rats: Male Wistar rats.
-
Mice: Neutropenic murine models.
-
-
Drug Administration:
-
Intraperitoneal (Rat): Tedizolid was administered at a dose of 30 mg/kg.
-
Oral (Mouse): Tedizolid phosphate (B84403) was administered via oral gavage at doses ranging from 0.625 to 160 mg/kg.
-
-
Sample Collection:
-
Blood samples were collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, and 12 hours).
-
-
Analytical Method:
-
Plasma concentrations of tedizolid were determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
General Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Protein precipitation is a common method for extracting tedizolid from plasma samples.
-
Chromatography: Reversed-phase C18 columns are typically used for chromatographic separation.
-
Mass Spectrometry: Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Mechanism of Action and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of tedizolid.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Discussion and Future Directions
The available data indicate that tedizolid's pharmacokinetic profile is species-dependent. The high oral bioavailability suggested by linezolid data in dogs, if translatable to tedizolid, would support the use of this species in oral formulation development. However, the lack of concrete pharmacokinetic data for tedizolid in dogs and rabbits represents a significant knowledge gap. Future research should focus on conducting standardized pharmacokinetic studies in these species to enable a more complete and direct comparison. Such studies are imperative for refining dose selection and predicting human pharmacokinetics, ultimately facilitating the successful clinical development of tedizolid for various infectious diseases.
Safety Operating Guide
Proper Disposal of Tedizolid Phosphate Sodium in a Laboratory Setting
Ensuring the safe and compliant disposal of Tedizolid phosphate (B84403) sodium is critical for laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential information and step-by-step procedures for its proper disposal.
Tedizolid phosphate sodium is designated as an environmentally hazardous substance, solid, N.O.S. (UN 3077), necessitating careful handling and disposal in accordance with local, state, and federal regulations.[1][2] Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][4][5] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[3][6]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many pharmaceutical compounds, follows a regulated waste management stream.
1. Segregation of Pharmaceutical Waste: The first crucial step is to segregate this compound waste from other waste streams. It must be handled differently from biohazardous waste to prevent it from ending up in a landfill after sterilization.[7]
2. Classification and Containerization:
-
Non-Hazardous Pharmaceutical Waste: Based on current classifications, this compound that is not mixed with other hazardous chemicals is typically considered non-hazardous pharmaceutical waste. This type of waste should be collected in designated white containers with blue lids for incineration.[7][8]
-
Hazardous Waste: If this compound is mixed with substances classified as hazardous by the Resource Conservation and Recovery Act (RCRA), it must be disposed of as hazardous waste in designated black containers.[7]
3. Disposal of Unused or Expired Material: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[6] The product may be burned in an incinerator equipped with an afterburner and scrubber.[6]
4. Decontamination and Disposal of Contaminated Materials:
-
Spills: In the event of a spill, absorb the substance with a finely-powdered liquid-binding material like diatomite.[3] The contaminated absorbent material should then be disposed of as hazardous waste.
-
Surfaces and Equipment: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[1] If not specified otherwise, dispose of them as unused product.[1]
Quantitative Data and Regulatory Information
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key classification and handling data for this compound.
| Parameter | Value/Instruction | Source |
| UN Number | UN 3077 | [1] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Tedizolid Phosphate) | [1] |
| Hazard Class | 9 | [1] |
| Packing Group | III | [1] |
| Disposal Method | Incineration in an approved facility. | [6] |
| Container for Non-Hazardous Pharmaceutical Waste | White container with a blue lid. | [7][8] |
| Container for RCRA Hazardous Waste | Black container. | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Note: This guidance is for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for pharmaceutical waste disposal.
References
- 1. merck.com [merck.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. merck.com [merck.com]
- 5. msd.com [msd.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Identifying types of pharmaceutical waste and disposal containers – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
Personal protective equipment for handling Tedizolid phosphate sodium
Essential Safety and Handling Guide for Tedizolid Phosphate (B84403) Sodium
This guide provides crucial safety protocols and logistical information for laboratory professionals handling Tedizolid phosphate sodium. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Core Safety and Handling Summary
This compound is a pharmaceutical compound that requires careful handling due to its potential health hazards. It is suspected of causing harm to unborn children and may cause damage to organs, specifically the bone marrow, blood, and gastrointestinal tract, through prolonged or repeated exposure.[1][2][3] It is also classified as harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation.[4][5] Furthermore, the substance is very toxic to aquatic life with long-lasting effects.[2][4] Special care should be taken to avoid the formation of explosive dust-air mixtures during handling.[1][2][6]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment to be used when handling this compound.
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact which can cause serious irritation.[4][5] |
| Hand Protection | Chemical-resistant protective gloves | Choose gloves based on the specific concentration and workplace conditions. It is recommended to consult the glove manufacturer for chemical resistance data. Change gloves frequently.[1][6] |
| Skin and Body Protection | Impervious protective clothing (e.g., lab coat, apron, boots) | To avoid skin contact, which can cause irritation or drying.[1][2][6] Select clothing based on an assessment of local exposure potential.[1][6] |
| Respiratory Protection | Suitable respirator | To be used to prevent inhalation of dust, especially in areas with inadequate ventilation.[5] |
Occupational Exposure and Physical Properties
No specific occupational exposure limits have been established for this compound.[5][7] Researchers should handle the compound with the assumption of high potency and adhere to stringent safety measures to minimize any potential exposure.
| Property | Value |
| Molecular Formula | C17H16FN6O6P[4] |
| Molecular Weight | 450.3 g/mol [4] |
| Appearance | Solid[4] |
| Solubility | 1 mg/ml in PBS (pH 7.2)[4] |
Procedural Guidance: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Caption: This diagram outlines the key procedural steps for the safe handling of this compound from receipt to final disposal.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure. The following diagram details the initial response steps for various types of exposure.
Caption: This diagram illustrates the immediate first aid responses required for different routes of exposure to this compound.
Detailed Experimental Protocols
This document does not cite specific experiments but provides safety and handling information derived from Safety Data Sheets. For detailed experimental protocols involving this compound, researchers should consult relevant peer-reviewed literature and established institutional standard operating procedures. The safety precautions outlined in this guide should be integrated into any such specific experimental protocols.
Handling and Storage Procedures
Safe Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][6]
-
Use the substance only in well-ventilated areas or outdoors.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]
-
Wash hands thoroughly after handling and before breaks.[1][5][6]
-
Take precautionary measures against static discharges, as fine dust can form an explosive mixture with air.[2][6]
Storage:
Disposal Plan
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6]
-
Avoid release to the environment, as the substance is very toxic to aquatic life.[2][4]
-
Contaminated packaging should be taken to an approved waste handling site for recycling or disposal.[8]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
